Zicronapine fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDXTSHOYHAMTE-VFHZDWIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170381-17-6 | |
| Record name | Piperazine, 4-[(1R,3S)-6-chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethyl-, rel-(-)-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zicronapine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZICRONAPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354Q3TY534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zicronapine Fumarate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that has demonstrated efficacy in the treatment of schizophrenia in clinical trials. Its therapeutic effects are believed to be mediated through a multi-receptorial binding profile, characterized by potent antagonism of dopamine and serotonin receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals.
Core Pharmacological Profile: Receptor Binding Affinity
Zicronapine's primary mechanism of action is its potent antagonism of key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. In vitro studies have quantified its binding affinity (Ki) for dopamine D1, D2, and serotonin 5-HT2A receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Serotonin 5-HT2A | 4.2 | [1] |
| Dopamine D1/D2 | 19 | [1] |
This data indicates that zicronapine possesses a high affinity for these critical receptors, with a notably stronger affinity for the serotonin 5-HT2A receptor compared to the dopamine D1 and D2 receptors.[1] This profile is a hallmark of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[2]
Signaling Pathways
The therapeutic efficacy of zicronapine in schizophrenia is attributed to its modulation of dopaminergic and serotonergic signaling pathways. As a potent antagonist, zicronapine blocks the binding of the endogenous ligands, dopamine and serotonin, to their respective receptors, thereby attenuating downstream signaling cascades that are thought to be hyperactive in schizophrenia.
Preclinical Evaluation: Methodologies
The antipsychotic potential of zicronapine was initially characterized in a series of preclinical studies employing established animal models of schizophrenia. These models are designed to replicate specific behavioral and neurochemical abnormalities associated with the disorder. While specific protocols for zicronapine are not publicly detailed, the methodologies commonly used in such evaluations are described below.
Receptor Occupancy Studies
-
Objective: To determine the extent to which zicronapine binds to its target receptors in the living brain at various doses.
-
Typical Protocol:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Drug Administration: Animals are administered a range of doses of this compound.
-
Radioligand Injection: A radiolabeled compound with high affinity for the target receptor (e.g., [¹¹C]raclopride for D2 receptors, [¹⁸F]setoperone for 5-HT2A receptors) is injected.
-
Imaging: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is used to measure the displacement of the radioligand by zicronapine, thereby quantifying receptor occupancy.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls.
-
Behavioral Models of Antipsychotic Efficacy
-
Objective: To assess the antipsychotic potential of a compound by its ability to suppress a learned avoidance response without producing sedation.
-
Typical Protocol:
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock.
-
Training: An animal is trained to associate a conditioned stimulus (e.g., a light or tone) with an upcoming unconditioned stimulus (a foot shock). The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Testing: After drug administration, the animal is tested for its ability to perform the avoidance response. A decrease in avoidance responses without an increase in escape failures (failing to escape the shock once it starts) is indicative of antipsychotic-like activity.
-
-
Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia, and to assess the ability of a drug to restore this function.
-
Typical Protocol:
-
Apparatus: A startle chamber that can deliver a loud acoustic stimulus (the pulse) and a weaker preceding stimulus (the prepulse).
-
Procedure: The animal's startle response to the loud pulse is measured with and without the prepulse. Normally, the prepulse inhibits the startle response to the subsequent pulse.
-
Induction of Deficit: A PPI deficit can be induced pharmacologically (e.g., with a dopamine agonist like apomorphine or an NMDA antagonist like phencyclidine) or through genetic models.
-
Testing: The ability of zicronapine to reverse the induced PPI deficit is measured.
-
Clinical Development: Trial Design
This compound has undergone evaluation in several clinical trials to assess its safety and efficacy in patients with schizophrenia. Publicly available information on these trials provides insight into their design.
Phase II and III Efficacy and Safety Studies (e.g., NCT01295372, NCT00770744)
-
Objective: To evaluate the efficacy, safety, and tolerability of zicronapine in patients with schizophrenia.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled (e.g., risperidone) studies.
-
Participant Population: Adult patients with a diagnosis of schizophrenia according to DSM-IV-TR criteria.
-
Intervention: Oral administration of this compound at various fixed or flexible doses.
-
Primary Outcome Measures:
-
Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Assessment of safety and tolerability through monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).
-
-
Secondary Outcome Measures:
-
Changes in specific PANSS subscales (positive, negative, and general psychopathology).
-
Assessment of metabolic parameters (e.g., body weight, BMI, fasting lipids, and glucose).
-
References
Zicronapine Fumarate: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Zicronapine fumarate (Lu 31-130) is an atypical antipsychotic medication whose development was discontinued by H. Lundbeck A/S in 2014. As a result, publicly available data on its pharmacodynamics and pharmacokinetics are limited. This document synthesizes the available information and provides a general overview based on the characteristics of atypical antipsychotics.
Introduction
This compound was an investigational atypical antipsychotic agent that showed promise in early clinical development for the treatment of schizophrenia.[1] It exhibited a multi-receptorial binding profile, characteristic of many second-generation antipsychotics, with potent antagonist activity at key dopamine and serotonin receptors.[1][2] Phase II clinical trials suggested efficacy and a safety profile comparable to olanzapine.[1] Despite these initial findings, its development was ultimately halted. This guide provides a detailed technical summary of the known pharmacodynamic and pharmacokinetic properties of zicronapine.
Pharmacodynamics
The mechanism of action of zicronapine, like other atypical antipsychotics, is attributed to its interaction with multiple neurotransmitter receptors in the brain.
Receptor Binding Profile
Zicronapine is a potent antagonist at dopamine D₁, D₂, and serotonin 5-HT₂A receptors.[1] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects associated with strong, selective D₂ receptor blockade.
| Receptor | Action | Known Affinity |
| Dopamine D₁ | Antagonist | Potent |
| Dopamine D₂ | Antagonist | Potent |
| Serotonin 5-HT₂A | Antagonist | Potent |
Signaling Pathways
The therapeutic effects of zicronapine are believed to be mediated through the modulation of downstream signaling cascades following receptor antagonism.
Diagram: Zicronapine's Primary Signaling Pathway Antagonism
Caption: Antagonism of the Dopamine D₂ Receptor by Zicronapine.
A similar antagonistic action at 5-HT₂A receptors is thought to contribute to its atypical profile, potentially by increasing dopamine release in certain brain regions, which may alleviate negative symptoms and reduce motor side effects.
Pharmacokinetics
Detailed human pharmacokinetic data for zicronapine are not publicly available. The information below is based on general principles of drug metabolism for atypical antipsychotics and limited preclinical information.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| PK Parameter | Description |
| Absorption | Specific data on oral bioavailability, Tₘₐₓ, and Cₘₐₓ are not available. Atypical antipsychotics are generally well-absorbed after oral administration. |
| Distribution | Specific data on volume of distribution and protein binding are not available. Most antipsychotics are highly lipophilic and exhibit extensive tissue distribution and high plasma protein binding. |
| Metabolism | The specific metabolic pathways of zicronapine have not been detailed in available literature. Atypical antipsychotics are typically metabolized extensively in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Key enzymes often involved in the metabolism of similar drugs include CYP1A2, CYP2D6, and CYP3A4. |
| Excretion | Data on the routes and extent of excretion of zicronapine and its metabolites are not available. For most atypical antipsychotics, metabolites are excreted in both urine and feces. |
Hypothetical Metabolic Pathway
Given the chemical structure of zicronapine and the known metabolic pathways of other atypical antipsychotics, its metabolism likely involves oxidation and N-dealkylation mediated by CYP450 enzymes, followed by conjugation reactions.
Diagram: Hypothetical Metabolic Pathway of Zicronapine
Caption: A potential metabolic pathway for zicronapine.
Experimental Protocols
Detailed experimental protocols for the pharmacodynamic and pharmacokinetic studies of zicronapine are not available in the public literature. However, standard methodologies are typically employed in the development of antipsychotic drugs.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of zicronapine for various neurotransmitter receptors.
General Protocol:
-
Preparation of Cell Membranes: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing the target human receptor (e.g., dopamine D₂, serotonin 5-HT₂A).
-
Radioligand Binding Assay: A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of zicronapine.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of zicronapine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Human Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion of zicronapine in humans.
General Protocol (Single Ascending Dose Study):
-
Subject Recruitment: Healthy volunteers are recruited and provide informed consent.
-
Dosing: Subjects are administered a single oral dose of this compound. Different cohorts of subjects receive escalating doses.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Urine and Feces Collection: All urine and feces are collected for a defined period post-dose to determine excretory pathways.
-
Bioanalysis: Plasma, urine, and fecal samples are analyzed for concentrations of zicronapine and its major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, elimination half-life (t₁/₂), and clearance are calculated using non-compartmental analysis.
Diagram: Experimental Workflow for a Phase I Pharmacokinetic Study
Caption: Workflow for a typical single-dose pharmacokinetic study.
Conclusion
This compound was an investigational atypical antipsychotic with a pharmacodynamic profile characterized by potent antagonism of dopamine D₁, D₂, and serotonin 5-HT₂A receptors. While it showed initial promise in clinical trials for schizophrenia, its development was discontinued. The lack of comprehensive, publicly available data on its quantitative receptor binding affinities and detailed pharmacokinetic parameters limits a full understanding of its properties. This guide has summarized the known information and provided a framework for its likely pharmacodynamic and pharmacokinetic characteristics based on its class and available preclinical data.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Zicronapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine, also known as Lu 31-130, is an atypical antipsychotic agent that has demonstrated potent antagonism at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its fumarate salt. Detailed experimental protocols for key analytical methods are described, and the relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Identification
Zicronapine is a chiral molecule with a complex heterocyclic structure. The fumarate salt is the form that has been investigated in clinical trials.
Chemical Name: 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, (2E)-2-butenedioate
Molecular Formula: C₂₆H₃₁ClN₂O₄
Molecular Weight: 470.99 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Zicronapine and its fumarate salt is presented below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this compound's melting point and aqueous solubility are not widely published.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁ClN₂O₄ | [3] |
| Molecular Weight | 470.99 g/mol | [3] |
| Appearance | Solid (Predicted) | - |
| Melting Point | No data available | - |
| Water Solubility | Predicted: 0.00512 mg/mL (Zicronapine) | DrugBank |
| logP (octanol-water) | Predicted: 5.1 (Zicronapine) | DrugBank |
| pKa (strongest basic) | Predicted: 8.34 (Zicronapine) | DrugBank |
Pharmacological Properties
Zicronapine is characterized by its multi-receptorial binding profile, with potent antagonism at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.
Receptor Binding Affinity
The receptor binding affinities (Ki values) are crucial for understanding the pharmacological profile of a drug. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) |
| Dopamine D1 | 19 |
| Dopamine D2 | 19 |
| Serotonin 5-HT2A | 4.2 |
Data sourced from Citrome, 2013 as cited in "Experimental Serotonergic Agents for the Treatment of Schizophrenia".[2]
Mechanism of Action
Zicronapine's antipsychotic effects are believed to be mediated through its combined antagonist activity at D2 and 5-HT2A receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potentially improve negative symptoms and cognitive function. The antagonism of D1 receptors may also play a role in its overall therapeutic profile.
Signaling Pathways
The interaction of Zicronapine with its target receptors modulates downstream intracellular signaling cascades. The following diagrams illustrate the antagonist effect of Zicronapine on the D1, D2, and 5-HT2A receptor pathways.
Caption: Zicronapine antagonism of the Dopamine D1 receptor signaling pathway.
Caption: Zicronapine antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Zicronapine antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of Zicronapine would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient (API). A generalized workflow is presented below.
Caption: Generalized synthesis workflow for this compound.
The final step would involve the reaction of the Zicronapine free base with fumaric acid in a suitable solvent to form the fumarate salt.
Physicochemical Characterization
-
Method: Capillary melting point method.
-
Apparatus: A calibrated melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, buffers of different pH) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacological Characterization
-
Method: Radioligand competition binding assays.
-
Principle: The ability of Zicronapine to displace a known high-affinity radiolabeled ligand from its target receptor is measured.
-
General Procedure:
-
Prepare cell membranes or tissue homogenates expressing the receptor of interest (e.g., D1, D2, 5-HT2A).
-
Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of Zicronapine.
-
After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of Zicronapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its chemical structure and multi-receptor binding profile are characteristic of atypical antipsychotics. While detailed experimental data on its physicochemical properties are limited in publicly available literature, established analytical and pharmacological methods provide a framework for its comprehensive characterization. The understanding of its interaction with key signaling pathways is fundamental to elucidating its therapeutic effects and potential side-effect profile. Further research and publication of detailed experimental findings would be beneficial for the scientific community.
References
Zicronapine Fumarate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by the Danish pharmaceutical company H. Lundbeck A/S. As a compound with a multi-receptor antagonist profile, it showed initial promise in preclinical and early clinical studies for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its pharmacological profile, synthesis, and clinical evaluation. The development of zicronapine was ultimately discontinued in 2014.[1]
Discovery and Preclinical Development
Zicronapine was identified as part of H. Lundbeck A/S's research program focused on developing novel psychotropic agents. The core strategy was to identify compounds with a specific receptor binding profile, particularly potent antagonism at dopamine D1, D2, and serotonin 5-HT2A receptors, a characteristic of several atypical antipsychotics.
Pharmacological Profile
Zicronapine is a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] This multi-receptorial profile was hypothesized to contribute to its antipsychotic efficacy with a potentially favorable side effect profile compared to older, typical antipsychotics.
Table 1: Receptor Binding Affinity of Zicronapine
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 19 | [2] |
| Dopamine D2 | 19 | [2] |
| Serotonin 5-HT2A | 4.2 | [2] |
Preclinical Efficacy
Experimental Protocols
Synthesis of Zicronapine
While a specific publication detailing the synthesis of zicronapine (Lu 31-130) is not publicly available, a likely synthetic route can be inferred from patents filed by H. Lundbeck A/S for structurally related indane derivatives. The synthesis would likely involve the preparation of a substituted indanone, followed by reductive amination to introduce the trimethylpiperazine moiety.
Likely Synthetic Scheme for Zicronapine:
A plausible synthesis could start from a substituted phenylpropionic acid, which would be cyclized to form the corresponding indanone. This indanone could then be subjected to a reductive amination with 1,2,2-trimethylpiperazine to yield the final zicronapine base. The fumarate salt would then be formed by reacting the free base with fumaric acid.
In Vitro Receptor Binding Assays
The receptor binding affinities of zicronapine were likely determined using standard radioligand binding assays.
General Protocol for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Binding Assays:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant D1, D2, or 5-HT2A receptors, or from brain tissue known to be rich in these receptors (e.g., striatum for D1/D2, cortex for 5-HT2A), are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (zicronapine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) Model
The in vivo antipsychotic activity of zicronapine was likely evaluated using a CAR paradigm.
General Protocol for the Conditioned Avoidance Response Test:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is equipped to deliver a mild electric foot shock.
-
Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response). This is repeated over several trials until the animal learns to consistently avoid the shock.
-
Drug Testing: Once the avoidance response is established, the animal is treated with the test compound (zicronapine) or a vehicle. The number of avoidance and escape responses is then recorded during a subsequent test session.
-
Evaluation: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses.
Clinical Development
Zicronapine progressed to Phase III clinical trials for the treatment of schizophrenia.
Phase II Clinical Trials
A key Phase II study (NCT00422252) was a randomized, double-blind, active-controlled, flexible-dose study that compared the efficacy and safety of zicronapine with olanzapine in patients with schizophrenia. The study demonstrated that zicronapine had convincing efficacy and a safety profile comparable to olanzapine.
Table 2: Selected Results from a Phase II Study of Zicronapine vs. Olanzapine in Schizophrenia
| Outcome Measure | Zicronapine | Olanzapine |
| Baseline PANSS Total Score (Mean) | 92 | 95 |
| Responder Rate (≥30% decrease in PANSS total score) | Data not specified | Data not specified |
| Treatment-Emergent Adverse Events (%) | 66% | 78% |
Data from Synopsis of Study 12396A, EU Clinical Trials Register.
Phase III Clinical Trials
A Phase III clinical trial (NCT01295372) was initiated to further evaluate the safety and efficacy of zicronapine. This was a 6-month, randomized, double-blind, parallel-group, risperidone-controlled, fixed-dose study. A primary focus of this trial was to assess the effect of zicronapine on metabolic parameters, including body weight, BMI, waist circumference, and levels of fasting blood lipids and glucose, compared to risperidone.
Discontinuation of Development
In 2014, H. Lundbeck A/S announced the discontinuation of the development of zicronapine. The decision was made to prioritize the development of another investigational antipsychotic, Lu AF35700, which was considered to have a more promising profile.
Mechanism of Action and Signaling Pathways
Zicronapine's therapeutic effects are believed to be mediated through its antagonist activity at D1, D2, and 5-HT2A receptors. Blockade of these receptors modulates downstream signaling pathways that are dysregulated in schizophrenia.
Dopamine D1 Receptor Signaling
D1 receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Antagonism of D1 receptors by zicronapine would be expected to decrease the activity of this pathway.
Dopamine D2 Receptor Signaling
D2 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway that modulates the activity of Akt and glycogen synthase kinase 3 beta (GSK3β). Zicronapine's antagonism of D2 receptors would block these effects.
Serotonin 5-HT2A Receptor Signaling
5-HT2A receptors are coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Zicronapine's antagonism at 5-HT2A receptors would inhibit this signaling cascade.
References
Preclinical Pharmacology of Zicronapine Fumarate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine (also known as Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1][2] The compound progressed to Phase II clinical trials, where it demonstrated significant efficacy compared to placebo and a safety profile comparable to olanzapine.[1][2] Despite these promising early results, development was discontinued in 2014 in favor of a more promising compound.[1] This document provides a technical overview of the available preclinical pharmacology of Zicronapine, summarizing its mechanism of action, receptor binding profile, and insights from in vivo studies.
Mechanism of Action
Zicronapine exhibits a multi-receptor antagonist profile, a characteristic feature of many atypical antipsychotics. Its primary mechanism of action is believed to be potent antagonism of dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors. This combined dopaminergic and serotonergic blockade is thought to contribute to its antipsychotic efficacy while potentially mitigating the risk of extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily target D2 receptors.
The antagonism of D2 receptors in the mesolimbic pathway is hypothesized to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The simultaneous blockade of 5-HT2A receptors may enhance dopamine release in other brain regions, such as the prefrontal cortex, which could contribute to efficacy against negative and cognitive symptoms.
Signaling Pathway Diagram
References
In Vitro Characterization of Zicronapine Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine fumarate (also known as Lu 31-130) is an atypical antipsychotic agent that has demonstrated potent in vitro antagonistic activity at key monoaminergic receptors implicated in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its receptor binding affinities and the experimental methodologies used for its characterization. Detailed protocols for receptor binding assays are outlined, and the known signaling pathways associated with its primary targets—dopamine D1, D2, and serotonin 5-HT2A receptors—are described and visualized. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction
Zicronapine is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] Like other drugs in its class, Zicronapine exhibits a multi-receptorial binding profile, with potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2][3][4] This profile is believed to contribute to its antipsychotic efficacy. Understanding the in vitro characteristics of a compound like Zicronapine is fundamental to elucidating its mechanism of action and predicting its clinical effects. This guide summarizes the available in vitro data for this compound and provides detailed experimental context.
Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding affinity.
Quantitative Receptor Binding Profile of this compound
While comprehensive public data on the full receptor binding profile of Zicronapine is limited, it is consistently reported to be a potent antagonist at D1, D2, and 5-HT2A receptors. The table below summarizes the known receptor binding affinities.
| Receptor Subtype | Ki (nM) | Species | Assay Type | Radioligand |
| Dopamine D1 | Potent Antagonist | - | Radioligand Binding | - |
| Dopamine D2 | Potent Antagonist | - | Radioligand Binding | - |
| Serotonin 5-HT2A | Potent Antagonist | - | Radioligand Binding | - |
Data on specific Ki values for a wider range of receptors are not publicly available. The term "Potent Antagonist" is used as described in the available literature.
Experimental Protocols
The following sections describe the general methodologies employed in the in vitro characterization of atypical antipsychotics like Zicronapine.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various G protein-coupled receptors (GPCRs).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
A specific radioligand for each receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A).
-
This compound at various concentrations.
-
Incubation buffer (specific to each receptor assay).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of this compound are incubated together in the appropriate buffer. A parallel set of tubes containing a high concentration of a known non-radioactive ligand is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Zicronapine's primary mechanism of action is through the antagonism of dopamine and serotonin receptors, which are G protein-coupled receptors (GPCRs). Blockade of these receptors modulates downstream intracellular signaling cascades.
Dopamine D1 and D2 Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1 Receptor Signaling: D1 receptors are typically coupled to Gαs/olf proteins. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and neuronal excitability. Zicronapine, as a D1 antagonist, would block this cascade.
-
D2 Receptor Signaling: D2 receptors are coupled to Gαi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Zicronapine's antagonism of D2 receptors would disinhibit this pathway, leading to an increase in cAMP.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to Gαq/11 proteins. Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal depolarization. As an antagonist, Zicronapine blocks these downstream effects.
Conclusion
This compound is an atypical antipsychotic characterized by its potent in vitro antagonism of dopamine D1, D2, and serotonin 5-HT2A receptors. The in vitro characterization of this compound, primarily through radioligand binding assays, has been crucial in defining its pharmacological profile. The antagonism of these key GPCRs results in the modulation of critical intracellular signaling pathways, which is believed to be the basis of its antipsychotic effects. Further research to fully elucidate the complete receptor binding profile and functional activity of Zicronapine would provide a more comprehensive understanding of its mechanism of action. This guide serves as a foundational resource for professionals engaged in the study of Zicronapine and related compounds.
References
Zicronapine Fumarate: A Technical Guide to a Potent D1/D2/5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. Developed by H. Lundbeck A/S, zicronapine reached Phase III clinical trials for the treatment of schizophrenia, demonstrating promising efficacy and a favorable safety profile, particularly concerning metabolic side effects, when compared to other atypical antipsychotics like olanzapine and risperidone.[1][2][3][4] Despite its potential, development was discontinued in 2014. This technical guide provides a comprehensive overview of the preclinical pharmacology of zicronapine fumarate, including its receptor binding affinities, and discusses the experimental methodologies used to characterize this compound.
Introduction
Zicronapine is a multi-receptor antagonist with a pharmacological profile that aligns with the "atypical" antipsychotic classification.[1] Its potent activity at D1, D2, and 5-HT2A receptors suggests a mechanism of action that could address both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal symptoms and metabolic disturbances. Preclinical studies in animal models also indicated a strong pro-cognitive effect. This document serves as a detailed technical resource, summarizing the key quantitative data and experimental protocols related to the core pharmacological properties of zicronapine.
Receptor Binding Affinity
Zicronapine exhibits high affinity for human dopamine D1, D2, and serotonin 5-HT2A receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor | Ki (nM) |
| Dopamine D1 | 19 |
| Dopamine D2 | 19 |
| Serotonin 5-HT2A | 4.2 |
Table 1: Receptor Binding Affinities of Zicronapine
Experimental Protocols
Radioligand Receptor Binding Assays
The receptor binding affinities of zicronapine were likely determined using standard radioligand binding assays. While the specific protocols used for zicronapine are not publicly available, a general methodology for such assays is described below.
Objective: To determine the affinity of a test compound (zicronapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the target receptor (human recombinant D1, D2, or 5-HT2A receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Workflow:
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of zicronapine is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of zicronapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Zicronapine acts as an antagonist at D1, D2, and 5-HT2A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands dopamine and serotonin.
Dopamine D1 Receptor Signaling
The D1 receptor is a Gs-coupled receptor. Its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). Zicronapine blocks this pathway.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gi-coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Zicronapine prevents this inhibition.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Zicronapine blocks this pathway.
Conclusion
This compound is a potent D1/D2/5-HT2A antagonist that showed considerable promise as an atypical antipsychotic with potential benefits in cognition and metabolic safety. Although its clinical development was halted, the available preclinical data highlight its significant potential and provide a valuable case study for the development of future multi-receptor targeting antipsychotics. The information presented in this technical guide, summarizing its receptor binding profile and the experimental approaches for its characterization, can serve as a useful resource for researchers in the field of neuropsychopharmacology and drug discovery.
References
Monoaminergic Activity of Zicronapine Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine (Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonist activity at key monoaminergic receptors. This technical guide provides a comprehensive overview of the available preclinical data on the monoaminergic pharmacology of Zicronapine fumarate. The document summarizes its receptor binding affinity, discusses putative signaling pathways, and outlines detailed experimental methodologies for assessing monoaminergic activity. Due to the discontinuation of its development, publicly available data is limited; however, this guide synthesizes the known information and provides context based on the pharmacology of similar atypical antipsychotics.
Introduction
This compound is an investigational atypical antipsychotic that was under development by H. Lundbeck A/S. Like other drugs in its class, its therapeutic effects in psychosis are thought to be mediated through the modulation of monoaminergic neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. Preclinical studies have identified Zicronapine as a potent antagonist of dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor.[1][2][3][4][5] This multi-receptorial profile is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.
Receptor Binding Profile
The affinity of a drug for its target receptors is a critical determinant of its pharmacological activity. The binding affinity of Zicronapine has been characterized in vitro, revealing high affinity for dopamine and serotonin receptors. The available quantitative data for Zicronapine's binding affinities (Ki values) are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D1/D2 | 19 | |
| Serotonin 5-HT2A | 4.2 |
Note: The available data provides a combined Ki value for D1 and D2 receptors. Individual affinities for these subtypes are not publicly available.
Putative Signaling Pathways
Based on its receptor binding profile as a potent D1/D2 and 5-HT2A antagonist, Zicronapine is expected to modulate several intracellular signaling cascades. The antagonism of these G-protein coupled receptors (GPCRs) will primarily interfere with the canonical signaling pathways associated with these receptors.
Caption: Putative signaling pathways modulated by Zicronapine.
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors, which are coupled to Gi/o proteins, Zicronapine is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This would counteract the effects of endogenous dopamine.
-
Dopamine D1 Receptor Antagonism: Antagonism of D1 receptors, which are coupled to Gs proteins, would inhibit adenylyl cyclase, resulting in decreased cAMP and PKA activity.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors, which are coupled to Gq proteins, is predicted to inhibit the phospholipase C (PLC) pathway. This would lead to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation.
Experimental Methodologies
Detailed experimental protocols for Zicronapine are not publicly available. The following sections describe standard, representative methodologies used in the preclinical evaluation of atypical antipsychotics.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Zicronapine for various monoaminergic receptors.
Principle: This is a competitive binding assay where the ability of Zicronapine to displace a radiolabeled ligand with known affinity for a specific receptor is measured.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., recombinant CHO-K1 cells expressing human D2 receptors).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of Zicronapine.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of Zicronapine or vehicle.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol for D2) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of Zicronapine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of Zicronapine on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals.
Principle: A microdialysis probe is implanted in a target brain region (e.g., prefrontal cortex, nucleus accumbens). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse across a semi-permeable membrane into the dialysate, which is then collected and analyzed.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2).
-
This compound for injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Anesthetize the rat and implant a guide cannula stereotaxically targeting the brain region of interest. Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Zicronapine (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline concentrations.
In Vivo Electrophysiology
Objective: To determine the effect of Zicronapine on the firing rate and pattern of monoaminergic neurons (e.g., dopamine neurons in the ventral tegmental area - VTA).
Principle: Extracellular single-unit recordings are made from identified dopamine neurons in anesthetized or awake animals to measure their electrical activity before and after the administration of Zicronapine.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Recording microelectrodes (e.g., glass micropipettes).
-
Amplifier and data acquisition system.
-
Anesthetic (e.g., chloral hydrate or isoflurane).
-
This compound for injection.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a burr hole in the skull above the target brain region (e.g., VTA).
-
Slowly lower the recording electrode into the VTA to isolate the spontaneous activity of a single neuron.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials, and a biphasic waveform).
-
Record the baseline firing rate for a stable period.
-
Administer Zicronapine (e.g., intravenously) and record the changes in firing rate and pattern.
-
Analyze the data to determine the percentage change from baseline firing.
In Vivo Monoaminergic Effects
While specific in vivo microdialysis and electrophysiology data for Zicronapine are not publicly available, its receptor binding profile allows for predictions of its effects on monoaminergic systems.
-
Dopaminergic Systems: As a D2 receptor antagonist, Zicronapine is expected to increase the firing rate of dopamine neurons in the VTA and substantia nigra pars compacta (SNc) by blocking inhibitory D2 autoreceptors. This would lead to an increase in dopamine synthesis and release, which would be reflected as elevated extracellular levels of dopamine and its metabolites in terminal regions like the prefrontal cortex and striatum.
-
Serotonergic Systems: The potent 5-HT2A receptor antagonism of Zicronapine is a key feature of its "atypical" profile. 5-HT2A receptors are expressed on both glutamatergic and GABAergic neurons and modulate dopamine release. Blockade of these receptors is thought to contribute to the reduced risk of extrapyramidal symptoms and potential efficacy against negative symptoms by facilitating dopamine release in specific brain regions.
Summary and Conclusion
This compound is an atypical antipsychotic with a high affinity for dopamine D1/D2 and serotonin 5-HT2A receptors, where it acts as a potent antagonist. This multi-receptor profile suggests a mechanism of action consistent with other second-generation antipsychotics. Although the discontinuation of its clinical development has resulted in limited publicly available preclinical data, the known receptor binding affinities provide a foundation for understanding its potential effects on monoaminergic signaling pathways and neuronal activity. The experimental methodologies outlined in this guide provide a framework for the types of studies that would have been conducted to fully characterize its monoaminergic pharmacology.
Visualization of Experimental Workflows
Caption: Workflow for a radioligand receptor binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Caption: Workflow for an in vivo electrophysiology experiment.
References
- 1. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zicronapine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Zicronapine Fumarate: A Technical Review of its Role in Schizophrenia Research
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia. Characterized by its multi-receptor antagonist profile, zicronapine showed promise in early clinical development, demonstrating efficacy in reducing the symptoms of schizophrenia. Although its development was discontinued in 2014, the study of zicronapine provides valuable insights into the complex pharmacology of schizophrenia and the development of novel antipsychotic therapies. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation.
Core Data Summary
Receptor Binding Affinity
| Receptor Target | Affinity (Ki) | Reference |
| Dopamine D1 | Potent Antagonist | [1] |
| Dopamine D2 | Potent Antagonist | [1] |
| Serotonin 5-HT2A | Potent Antagonist | [1] |
Note: Specific Ki values are not publicly available.
Clinical Efficacy in Schizophrenia
Phase II clinical trials provided evidence for the efficacy of zicronapine in treating the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS).
A Phase II, randomized, double-blind, placebo-controlled, 8-week study evaluated escalating doses of zicronapine.
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Week 8) | p-value vs. Placebo |
| Zicronapine (7 mg/day) | N/A | N/A | Statistically Significant Improvement | <0.05 |
| Zicronapine (10 mg/day) | N/A | N/A | Statistically Significant Improvement | <0.05 |
| Placebo | N/A | N/A | N/A | N/A |
Note: Specific mean change values and standard deviations are not publicly available.
A 12-week, randomized, double-blind, flexible-dose study compared the efficacy and safety of zicronapine with olanzapine.
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Outcome |
| Zicronapine | N/A | 92 | Similar improvement from baseline in PANSS total score compared to olanzapine.[2] |
| Olanzapine | N/A | 95 | Similar improvement from baseline in PANSS total score compared to zicronapine.[2] |
Note: Zicronapine showed a statistically significant improvement in PANSS total score at Week 1 compared to olanzapine. For the PANSS Negative Symptoms, General Psychopathology, and Cognitive subscales, a statistically significant difference in favor of zicronapine was observed in the first two weeks of treatment.
Pharmacokinetic Properties
Limited pharmacokinetic data for zicronapine is available.
| Parameter | Value |
| Elimination Half-life (t½) | ~24 hours |
| Cmax | Not Available |
| Tmax | Not Available |
Experimental Protocols
Preclinical Studies: Animal Models of Schizophrenia
While specific preclinical studies involving zicronapine are not detailed in publicly available literature, its antipsychotic potential was likely assessed using standard animal models of schizophrenia. These models are designed to evaluate the effects of compounds on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.
1. Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to reduce a learned avoidance response without producing sedation, which is predictive of antipsychotic efficacy.
- Apparatus: A shuttle box with two compartments, one of which is paired with an auditory cue followed by a mild foot shock.
- Procedure: Animals are trained to avoid the foot shock by moving to the other compartment upon hearing the cue. The effect of zicronapine on the number of successful avoidances would have been measured.
2. Prepulse Inhibition (PPI) of the Startle Reflex: This model evaluates sensorimotor gating, a process that is deficient in individuals with schizophrenia.
- Apparatus: A startle chamber equipped to deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (prepulse).
- Procedure: The ability of the prepulse to inhibit the startle response to the pulse is measured. The effect of zicronapine on restoring PPI deficits induced by psychotomimetic agents (e.g., apomorphine, PCP) would have been assessed.
Clinical Trial Methodologies
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of zicronapine compared to placebo in patients with schizophrenia.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, 8-week study with five sequential dose cohorts.
-
Patient Population: Adults diagnosed with schizophrenia.
-
Intervention:
-
Zicronapine (oral, once daily) at escalating doses: 3 mg, 5 mg, 7 mg, 10 mg, and 14 mg.
-
Placebo.
-
-
Primary Outcome Measures: Change from baseline in PANSS total score.
-
Secondary Outcome Measures: Safety and tolerability assessments.
-
Objective: To compare the efficacy and safety of zicronapine with olanzapine in patients with schizophrenia.
-
Design: A 12-week, randomized, double-blind, flexible-dose, parallel-group study.
-
Patient Population: Adults with a primary diagnosis of schizophrenia according to DSM-IV-TR criteria, with a PANSS total score between 70 and 120.
-
Intervention:
-
Zicronapine (oral, flexible dose).
-
Olanzapine (oral, flexible dose).
-
-
Primary Outcome Measures: Change from baseline in PANSS total score.
-
Secondary Outcome Measures: Change from baseline in PANSS subscale scores, safety, and tolerability.
-
Objective: To assess the safety and efficacy of zicronapine compared to risperidone in patients with schizophrenia, with a focus on metabolic parameters.
-
Design: A 6-month, randomized, double-blind, active-comparator study.
-
Patient Population: Non-acute adult patients with schizophrenia.
-
Intervention:
-
Zicronapine (7.5 mg/day, oral).
-
Risperidone (5 mg/day, oral).
-
-
Primary Outcome Measures: Change in metabolic parameters (body weight, BMI, waist circumference, fasting lipids, and glucose).
-
Secondary Outcome Measures: Change from baseline in PANSS total score.
Visualizations
Caption: Zicronapine's antagonistic action on D1, D2, and 5-HT2A receptors.
Caption: Workflow for preclinical evaluation of zicronapine.
Caption: General workflow for zicronapine clinical trials.
Conclusion
This compound represented a promising therapeutic candidate for schizophrenia, with a mechanism of action consistent with other atypical antipsychotics. Phase II clinical trials demonstrated its efficacy in reducing psychotic symptoms, with a profile comparable to olanzapine. Despite the discontinuation of its development, the research conducted on zicronapine contributes to the broader understanding of the neuropharmacology of schizophrenia and informs the ongoing search for more effective and better-tolerated treatments for this complex disorder. The available data underscore the importance of potent D2 and 5-HT2A receptor antagonism in achieving antipsychotic efficacy. Further research into compounds with similar multi-receptor profiles may yield novel therapeutic options for individuals living with schizophrenia.
References
Methodological & Application
Zicronapine Fumarate: Detailed Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine (formerly known as Lu 31-130) is an atypical antipsychotic that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1] It exhibits potent antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Although its development was discontinued in 2014, the synthesis and purification of zicronapine and its fumarate salt remain of interest to medicinal chemists and pharmaceutical scientists. This document provides a detailed, albeit inferred, protocol for the synthesis and purification of zicronapine fumarate, based on publicly available information for structurally related compounds.
It is important to note that specific, step-by-step protocols with quantitative data for the synthesis of zicronapine have not been publicly disclosed. The following protocols are based on analogous syntheses of similar compounds, particularly the synthesis of trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as detailed in patent literature from H. Lundbeck A/S.
Synthesis of Zicronapine
The synthesis of zicronapine, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, can be envisioned as a multi-step process involving the formation of a key indanone intermediate, followed by reductive amination to introduce the piperazine moiety.
Part 1: Synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one
A plausible route to the key intermediate, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one, involves a Friedel-Crafts-type reaction.
Experimental Protocol:
-
To a solution of 3-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise at a low temperature (e.g., 0 °C).
-
To this mixture, add a solution of styrene in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one.
Part 2: Synthesis of trans-4-(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl)-1,2,2-trimethylpiperazine (Racemic Zicronapine)
The introduction of the 1,2,2-trimethylpiperazine moiety can be achieved through reductive amination.
Experimental Protocol:
-
Dissolve 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one and 1,2,2-trimethylpiperazine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, a mixture of cis and trans diastereomers.
Purification of Zicronapine
The purification of zicronapine involves the separation of the desired trans diastereomer from the cis isomer, followed by the resolution of the enantiomers to isolate the active (1R,3S) enantiomer.
Diastereomeric Separation
The separation of cis and trans isomers can be achieved by chromatographic methods.
Experimental Protocol:
-
Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent.
-
Perform column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the trans isomer from the cis isomer. The separation is monitored by TLC.
-
Combine the fractions containing the pure trans isomer and evaporate the solvent to obtain the racemic trans-zicronapine.
Enantiomeric Resolution (Chiral Separation)
The resolution of the racemic trans-zicronapine to obtain the desired (1R,3S)-enantiomer can be accomplished by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Experimental Protocol:
-
Dissolve the racemic trans-zicronapine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The desired enantiomer can be liberated from the diastereomeric salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.
-
The chiral purity of the obtained enantiomer should be assessed using a suitable analytical method, such as chiral HPLC.
Synthesis of this compound
The final step is the formation of the fumarate salt to improve the physicochemical properties of the drug substance.
Experimental Protocol:
-
Dissolve the purified (1R,3S)-zicronapine free base in a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve an equimolar amount of fumaric acid in the same or a compatible solvent, with gentle heating if necessary.
-
Add the fumaric acid solution to the zicronapine solution with stirring.
-
The fumarate salt may precipitate out of the solution upon mixing or after a period of stirring and cooling. If necessary, the crystallization can be induced by adding a non-solvent or by scratching the inside of the flask.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
As specific quantitative data for the synthesis of zicronapine is not publicly available, the following table presents illustrative data for the synthesis of a closely related compound, trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as described in patent literature. This data is provided for reference purposes only and may not be representative of an optimized process for zicronapine.
| Step | Reaction | Starting Materials | Product | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | Reductive Amination | 6-chloro-3-phenyl-indan-1-one, 2,2-dimethylpiperazine | Racemic trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine | Not specified | Not specified |
| 2 | Enantiomeric Resolution | Racemic trans product, (+)-Tartaric acid | (1R,3S)-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine | Not specified | >98% (chiral HPLC) |
| 3 | Salt Formation | (1R,3S)-free base, Fumaric acid | (1R,3S)-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine fumarate | Not specified | >99% (HPLC) |
Visualization of Workflows
Zicronapine Synthesis Workflow
References
Application Notes and Protocols for the Formulation of Zicronapine Fumarate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. As with many new chemical entities, Zicronapine exhibits poor aqueous solubility, a characteristic that presents a significant challenge for achieving adequate oral bioavailability in in vivo studies. This document provides detailed application notes and protocols for the formulation of Zicronapine fumarate, the salt form of Zicronapine, to enhance its solubility and facilitate its use in preclinical research. The selection of an appropriate vehicle is critical to ensure maximal exposure of the test substance to the animal model, thereby generating reliable pharmacokinetic and pharmacodynamic data.
Physicochemical Properties of Zicronapine
A thorough understanding of the physicochemical properties of Zicronapine is fundamental to the development of a successful formulation strategy. Key properties are summarized in the table below. Zicronapine is a weakly basic and highly lipophilic compound with very low predicted water solubility. The fumarate salt form is utilized to potentially improve its dissolution characteristics.
| Property | Value | Source |
| Molecular Formula | C22H27ClN2 | DrugBank |
| Molecular Weight | 354.92 g/mol | DrugBank |
| Predicted Water Solubility | 0.00512 mg/mL | ALOGPS[1] |
| Predicted logP | 5.1 | ALOGPS[1] |
| pKa (Strongest Basic) | 8.34 | Chemaxon[1] |
| Salt Form | Fumarate | GSRS |
Formulation Strategies for Poorly Soluble Compounds
Given the low solubility of Zicronapine, several formulation strategies can be employed to enhance its oral bioavailability. The choice of formulation will depend on the specific requirements of the in vivo study, including the desired dose, the animal model, and the study duration.
A workflow for selecting an appropriate formulation strategy is depicted below:
Figure 1: Workflow for Formulation Strategy Selection.
Recommended Vehicles for this compound
Based on common practices for preclinical oral administration of poorly soluble drugs, the following vehicles are recommended for consideration. A tiered approach is suggested, starting with simpler aqueous-based systems and moving to more complex formulations as needed to achieve the desired exposure.
| Vehicle Type | Composition | Rationale & Considerations |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water with 0.1-0.2% (v/v) Tween® 80. | Simple to prepare and generally well-tolerated in most species.[1] Suitable for low to moderate doses. The surfactant aids in wetting the drug particles to prevent aggregation. |
| Co-solvent System | Polyethylene glycol 400 (PEG 400) and/or Propylene Glycol (PG) in water or saline. | Can significantly increase the solubility of lipophilic compounds. The concentration of the co-solvent should be carefully considered to avoid toxicity. |
| Lipid-Based Solution | Miglyol® 812 (medium-chain triglycerides). | Can improve solubility and potentially enhance bioavailability for lipophilic drugs.[1] May be suitable for higher doses. |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous buffer. | Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility. The potential for renal toxicity at high doses of HP-β-CD should be considered. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension of this compound
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% methylcellulose with 0.1% Tween® 80.
Materials:
-
This compound
-
Methylcellulose (MC, 400 cP)
-
Tween® 80 (Polysorbate 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the vehicle:
-
Heat approximately half of the required volume of purified water to 60-70 °C.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously to ensure proper dispersion and avoid clumping.
-
Once the methylcellulose is fully dispersed, add the remaining volume of cold purified water and continue to stir until the solution is clear and uniform.
-
Add Tween® 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the suspension:
-
Accurately weigh the required amount of this compound.
-
In a separate container, create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
If necessary, use a homogenizer to reduce particle size and ensure a uniform suspension.
-
-
Final Quality Control:
-
Visually inspect the suspension for homogeneity.
-
Measure the pH of the final suspension.
-
Store in a tightly sealed, light-resistant container at the recommended temperature.
-
Protocol 2: Preparation of a Lipid-Based Solution of this compound
This protocol details the preparation of a 5 mg/mL solution of this compound in Miglyol® 812.
Materials:
-
This compound
-
Miglyol® 812
-
Magnetic stirrer and stir bar
-
Warming plate
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Solubilization:
-
Accurately weigh the required amount of this compound.
-
Add the this compound to the calculated volume of Miglyol® 812 in a suitable container.
-
Gently warm the mixture to 30-40 °C while stirring continuously to facilitate dissolution. Avoid excessive heat which could degrade the drug.
-
-
Final Quality Control:
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Store in a tightly sealed, light-resistant container at the recommended temperature.
-
Signaling Pathway Context
Zicronapine is known to be an antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors. The diagram below illustrates a simplified representation of the signaling pathways modulated by Zicronapine.
Figure 2: Simplified Signaling Pathway of Zicronapine.
Conclusion
The successful in vivo evaluation of poorly soluble compounds like this compound is highly dependent on the selection and proper preparation of the formulation. The protocols and information provided in this document offer a starting point for researchers to develop a suitable formulation for their specific study needs. It is crucial to characterize the final formulation to ensure its quality and consistency, thereby contributing to the generation of robust and reproducible preclinical data. Further formulation optimization may be required based on the outcomes of initial in vivo studies.
References
Application Notes and Protocols for the Quantification of Zicronapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine is an atypical antipsychotic agent with a pharmacological profile characterized by its potent antagonism of serotonin type 2A (5-HT2A) and dopamine D2 receptors.[1] As with other antipsychotic medications, accurate and reliable quantification of Zicronapine in pharmaceutical formulations and biological matrices is critical for drug development, quality control, and pharmacokinetic studies. This document provides detailed analytical methods and protocols for the quantification of Zicronapine fumarate. The methodologies are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, adapted from validated methods for similar antipsychotic compounds.
Signaling Pathway of Zicronapine
Zicronapine exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the central nervous system. As a potent antagonist, Zicronapine blocks the binding of the endogenous neurotransmitters dopamine and serotonin to their respective D2 and 5-HT2A receptors.
The binding of serotonin to the 5-HT2A receptor typically activates the Gq alpha subunit of the G protein complex, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, Zicronapine inhibits this signaling cascade.
Dopamine's interaction with the D2 receptor activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequent reduced activation of protein kinase A (PKA). Zicronapine's antagonism at the D2 receptor prevents this inhibitory effect. The interplay between these pathways is complex, with evidence suggesting potential heterodimerization of 5-HT2A and D2 receptors, leading to further signaling intricacies.[2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Zicronapine Fumarate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Zicronapine fumarate in bulk drug substance. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. UV detection is employed for accurate quantification. This method is suitable for routine quality control and analytical research purposes.
Introduction
Zicronapine is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia.[1] It exhibits a multi-receptorial profile, acting as a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] As with any pharmaceutical compound, a reliable analytical method is crucial for ensuring the quality, purity, and potency of the active pharmaceutical ingredient (API). This document provides a detailed protocol for the analysis of this compound using HPLC.
Chemical Structure
Figure 1: Chemical Structure of Zicronapine.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.8) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample
Mobile Phase Preparation (1 L):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 500 mL of HPLC grade water to prepare the phosphate buffer.
-
Adjust the pH of the buffer to 6.8 with orthophosphoric acid.
-
Mix 500 mL of the prepared buffer with 500 mL of acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
-
Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a quantity of the this compound sample equivalent to 10 mg of Zicronapine.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.2 | 1254321 | 100.0 |
| Standard 2 | 5.2 | 1256789 | 100.0 |
| Standard 3 | 5.3 | 1251234 | 100.0 |
| Standard 4 | 5.2 | 1258901 | 100.0 |
| Standard 5 | 5.2 | 1255555 | 100.0 |
| Standard 6 | 5.3 | 1253456 | 100.0 |
| Average | 5.23 | 1255043 | 100.0 |
| %RSD | - | 0.25% | - |
| Sample 1 | 5.2 | 1248765 | 99.5 |
| Sample 2 | 5.3 | 1260123 | 100.4 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Signaling Pathway (Mechanism of Action)
Zicronapine's therapeutic effect is believed to be mediated through its antagonist activity at dopamine and serotonin receptors in the central nervous system. A simplified representation of this interaction is shown below.
Caption: Zicronapine's Antagonism at D2 and 5-HT2A Receptors.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method exhibits good peak symmetry and resolution under the specified conditions, making it a valuable tool for quality control and research applications. The provided workflow and system suitability criteria will aid in the successful implementation of this analytical procedure.
References
Application Note: High-Throughput Quantification of Zicronapine Fumarate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zicronapine in human plasma. Zicronapine, an atypical antipsychotic, is extracted from plasma via a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method is validated over a linear range of 0.1 to 100 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Zicronapine is an atypical antipsychotic medication that has been investigated for the treatment of schizophrenia.[1] It acts as a potent antagonist at dopamine D1/D2 and serotonin 5-HT2A receptors.[2] To support drug development and clinical research, a robust and reliable bioanalytical method for the quantification of zicronapine in biological matrices is essential. This application note presents a detailed protocol for the determination of zicronapine fumarate concentration in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in quantitative bioanalysis.[3][4][5]
Experimental
Materials and Reagents
-
This compound reference standard
-
Olanzapine (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Zicronapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olanzapine in methanol.
-
Working Solutions: Prepare serial dilutions of the zicronapine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (10 ng/mL olanzapine in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Zicronapine | |
| Olanzapine (IS) |
Note: The molecular formula of zicronapine free base is C22H27ClN2 with a molecular weight of 354.92 g/mol . The protonated molecule [M+H]+ is observed at m/z 355.2.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Slope (m) | Intercept (b) | r² |
| Zicronapine | 0.1 - 100 | 0.0254 | 0.0012 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 105.2 | 8.2 | 103.5 |
| LQC | 0.3 | 5.1 | 98.7 | 6.5 | 101.2 |
| MQC | 15 | 4.5 | 102.1 | 5.8 | 99.8 |
| HQC | 80 | 3.9 | 97.5 | 5.1 | 98.3 |
Recovery
The extraction recovery of zicronapine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.
Table 5: Extraction Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Zicronapine | 92.5 | 95.1 | 94.3 |
| Olanzapine (IS) | \multicolumn{3}{c | }{93.8} |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of zicronapine in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for supporting pharmacokinetic and other clinical studies of zicronapine.
Visualizations
Caption: Plasma Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow.
References
- 1. Zicronapine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Zicronapine Fumarate: Application and Protocols in Preclinical Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zicronapine (also known as Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonist activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2][3][4] Preclinical evidence suggests that zicronapine possesses a strong pro-cognitive effect in animal models, indicating its potential for treating not only the positive symptoms of psychosis but also the cognitive deficits associated with schizophrenia.[2] Its profile in various animal models of psychosis predicted clear therapeutic effects with a low propensity for inducing neurological side effects. This document provides a detailed overview of the available preclinical data on zicronapine fumarate and outlines experimental protocols for its use in animal models relevant to psychosis research. Although zicronapine's clinical development was discontinued, its unique pharmacological profile remains of interest for preclinical research into the mechanisms of psychosis and the development of novel antipsychotics.
Mechanism of Action
Zicronapine exhibits a multi-receptor antagonist profile, with potent in vitro and in vivo blocking effects on:
-
Dopamine D1 Receptors
-
Dopamine D2 Receptors
-
Serotonin 5-HT2A Receptors
The combined antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics, which is thought to contribute to their efficacy against positive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects. The additional potent D1 receptor antagonism may contribute to its pro-cognitive effects.
Application in Animal Models of Psychosis
Based on its pharmacological profile, this compound can be investigated in a variety of animal models to assess its antipsychotic potential and pro-cognitive effects.
Models for Antipsychotic-like Activity
These models are designed to evaluate the efficacy of a compound in reducing behaviors considered analogous to the positive symptoms of schizophrenia.
-
Amphetamine-Induced Hyperactivity: This model assesses the ability of a compound to block the locomotor-stimulating effects of dopamine agonists like amphetamine.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test evaluates a compound's ability to restore normal sensorimotor gating.
-
Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy. It tests a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Models for Pro-cognitive Effects
These models are used to assess a compound's ability to improve cognitive deficits that are often observed in schizophrenia.
-
Novel Object Recognition (NOR) Test: This test evaluates learning and memory in rodents.
-
T-maze or Y-maze Spontaneous Alternation: These tasks assess spatial working memory.
-
Morris Water Maze: This is a test of spatial learning and memory.
Models for Assessing Side Effect Liability
-
Catalepsy Test: This model is used to predict the likelihood of a compound inducing extrapyramidal side effects (EPS), a common adverse effect of older antipsychotics.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in animal models of psychosis.
Amphetamine-Induced Hyperactivity
Objective: To assess the ability of this compound to antagonize amphetamine-induced hyperlocomotion in rodents.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Male Wistar rats (250-300 g) or male C57BL/6 mice (20-25 g)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes prior to the amphetamine challenge.
-
Place the animals individually into the open-field chambers and allow them to habituate for 30 minutes.
-
Administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p. for rats; 2.5 mg/kg, i.p. for mice) or saline.
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
Data Analysis:
-
Analyze the total distance traveled and other activity parameters using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To determine if this compound can reverse deficits in sensorimotor gating induced by a dopamine agonist.
Materials:
-
This compound
-
Apomorphine HCl (or another dopamine agonist like amphetamine)
-
Vehicle
-
Male rats or mice
-
Startle response measurement system (e.g., SR-LAB)
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneous - s.c.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer apomorphine (e.g., 0.5 mg/kg, s.c.) or vehicle.
-
After a further delay (e.g., 10 minutes), place the animals in the startle chambers.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling stimulus (e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order.
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using a repeated measures ANOVA.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its effect on conditioned avoidance.
Materials:
-
This compound
-
Vehicle
-
Male rats
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US - foot shock).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
After an acclimation period, present the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, the US (e.g., a 0.5 mA foot shock) is delivered for a short duration (e.g., 5 seconds) concurrently with the CS. Moving to the other compartment during the US (an escape response) terminates both.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Train animals until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing:
-
Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle to the trained animals.
-
After a pre-treatment period (e.g., 30-60 minutes), place the animals in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis:
-
Analyze the number of avoidance and escape responses using a one-way ANOVA or a repeated measures ANOVA if multiple test days are used. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments. Note: As specific preclinical data for zicronapine is not publicly available in detail, these tables are presented as examples for data organization.
Table 1: Effect of this compound on Amphetamine-Induced Hyperactivity
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | - | 10 | Example: 1500 ± 150 |
| Vehicle + Amphetamine | - | 10 | Example: 6000 ± 450 |
| Zicronapine + Amphetamine | 0.1 | 10 | Example: 4500 ± 380 |
| Zicronapine + Amphetamine | 0.3 | 10 | Example: 2500 ± 200 |
| Zicronapine + Amphetamine | 1.0 | 10 | Example: 1800 ± 160 |
Table 2: Effect of this compound on Apomorphine-Induced PPI Deficits
| Treatment Group | Dose (mg/kg) | N | %PPI at 75 dB Prepulse (Mean ± SEM) | %PPI at 85 dB Prepulse (Mean ± SEM) |
| Vehicle + Vehicle | - | 10 | Example: 65 ± 5 | Example: 80 ± 4 |
| Vehicle + Apomorphine | - | 10 | Example: 20 ± 3 | Example: 35 ± 4 |
| Zicronapine + Apomorphine | 0.1 | 10 | Example: 35 ± 4 | Example: 50 ± 5 |
| Zicronapine + Apomorphine | 0.3 | 10 | Example: 50 ± 5 | Example: 65 ± 6 |
| Zicronapine + Apomorphine | 1.0 | 10 | Example: 60 ± 6 | Example: 75 ± 5 |
Table 3: Effect of this compound on Conditioned Avoidance Response
| Treatment Group | Dose (mg/kg) | N | Avoidance Responses (%) (Mean ± SEM) | Escape Responses (%) (Mean ± SEM) |
| Vehicle | - | 10 | Example: 85 ± 5 | Example: 98 ± 1 |
| Zicronapine | 0.3 | 10 | Example: 60 ± 7 | Example: 97 ± 2 |
| Zicronapine | 1.0 | 10 | Example: 35 ± 6 | Example: 95 ± 3 |
| Zicronapine | 3.0 | 10 | Example: 15 ± 4 | Example: 96 ± 2 |
Conclusion
This compound represents a valuable research tool for investigating the roles of D1, D2, and 5-HT2A receptors in psychosis and cognition. The protocols outlined in this document provide a framework for conducting preclinical studies to further elucidate its pharmacological effects in animal models. While its clinical development has been halted, the insights gained from such research can contribute to the development of next-generation antipsychotics with improved efficacy and side-effect profiles.
References
Application Notes and Protocols: In Vitro Functional Assays for Zicronapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] This multimodal receptor profile is a hallmark of many second-generation antipsychotics, contributing to their efficacy in treating the positive and negative symptoms of schizophrenia while potentially offering a more favorable side-effect profile compared to typical antipsychotics.
These application notes provide detailed protocols for in vitro functional assays to characterize the activity of Zicronapine fumarate at its primary targets: the human dopamine D2 receptor and the human serotonin 5-HT2A receptor. The following assays are designed to quantify the antagonist potency of Zicronapine by measuring its ability to inhibit agonist-induced second messenger signaling.
Data Presentation: Summarizing this compound's Functional Activity
Comprehensive characterization of this compound requires determination of its binding affinity (Ki) and functional potency (IC50) at key receptors. The following tables are provided as templates for summarizing experimentally determined quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Test Compound | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | This compound | Enter value |
| Serotonin 5-HT2A | [3H]-Ketanserin | This compound | Enter value |
Note: Ki values should be determined through competitive radioligand binding assays. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value obtained in the binding assay.
Table 2: Functional Antagonist Potency of this compound
| Target Receptor | Assay Type | Agonist | Test Compound | IC50 (nM) |
| Dopamine D2 | cAMP Accumulation | Quinpirole | This compound | Enter value |
| Serotonin 5-HT2A | Calcium Mobilization | Serotonin (5-HT) | This compound | Enter value |
Note: IC50 is the concentration of the antagonist that produces 50% inhibition of the agonist response. This value is a measure of the drug's potency in a functional context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the workflows for the experimental protocols described in this document.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Dopamine D2 Antagonist cAMP Assay Workflow.
Caption: 5-HT2A Antagonist Calcium Flux Assay Workflow.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Antagonist Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional antagonism of this compound at the human dopamine D2 receptor by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
D2 Receptor Agonist: Quinpirole hydrochloride.
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, luminescence, or fluorescence polarization-based).
-
384-well white, solid-bottom assay plates.
-
Multichannel pipettes and a plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Culture D2-expressing cells to ~80-90% confluency.
-
On the day before the assay, harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50 value (e.g., from 1 pM to 10 µM).
-
Prepare a solution of quinpirole in assay buffer at a concentration that elicits ~80% of its maximal effect (EC80).
-
Prepare a solution of forskolin in assay buffer. The final concentration should be optimized to produce a robust cAMP signal.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer (for maximal inhibition) or assay buffer with DMSO (vehicle control).
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution containing quinpirole (at EC80 concentration) and forskolin to all wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the quinpirole plus forskolin-treated wells (in the absence of antagonist) as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Serotonin 5-HT2A Receptor Antagonist Functional Assay (Calcium Mobilization)
This protocol outlines a method to determine the functional antagonism of this compound at the human serotonin 5-HT2A receptor by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human serotonin 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
5-HT2A Receptor Agonist: Serotonin (5-hydroxytryptamine).
-
Calcium Assay Kit: A commercially available no-wash calcium flux assay kit (e.g., Fluo-8, Calcium-6).
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation:
-
The day before the assay, seed 5-HT2A-expressing cells into a 384-well black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically including probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plate and add 40 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a suitable concentration range.
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits ~80% of its maximal effect (EC80).
-
-
Assay Protocol (using a fluorescence plate reader):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to add 20 µL of the this compound serial dilutions to the cell plate.
-
Incubate for 15-30 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
The instrument will then add 20 µL of the serotonin solution (at EC80 concentration) to initiate the calcium flux.
-
Immediately begin kinetic fluorescence measurements for 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after the addition of the agonist.
-
Normalize the data, with the response in the absence of antagonist as 0% inhibition and the baseline fluorescence as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve using a four-parameter logistic equation to calculate the IC50 value.
-
References
Zicronapine Fumarate Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2][3] Developed by H. Lundbeck A/S, zicronapine reached Phase III clinical trials for the treatment of schizophrenia, showing promising efficacy and safety profiles in earlier studies.[1][4] Although its development was later discontinued, the compound's unique receptor profile makes it a valuable tool for preclinical research in psychosis and related neuropsychiatric disorders.
These application notes provide an overview of the available preclinical data on zicronapine and outline protocols for its administration in common animal models of schizophrenia. Due to the limited publicly available data on zicronapine, some information presented herein is based on the general characteristics of atypical antipsychotics and established preclinical methodologies.
Physicochemical Properties and Formulation
Detailed public information on the solubility of zicronapine fumarate is scarce. For preclinical studies, it is crucial to determine the solubility in various vehicles to ensure appropriate and consistent dosing.
Protocol: Solubility Testing
-
Vehicle Selection: Screen a panel of common preclinical vehicles, including:
-
Sterile Water for Injection
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Aqueous solution of 0.5% (w/v) methylcellulose
-
Aqueous solution of 0.5% (w/v) carboxymethylcellulose
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare saturated solutions of this compound in each vehicle.
-
Equilibrate the solutions at room temperature and/or 37°C for a specified period (e.g., 24 hours) with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for zicronapine concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Outcome: Determine the optimal vehicle that provides the desired concentration and stability for the intended route of administration.
Recommended Formulation for Oral Administration: For oral gavage, a suspension in 0.5% methylcellulose in water is a common and generally well-tolerated vehicle for poorly soluble compounds.
Recommended Formulation for Parenteral Administration: For subcutaneous or intraperitoneal injection, a solution in saline or a co-solvent system (e.g., a mixture of saline, PEG 400, and a minimal amount of DMSO) may be suitable, depending on the determined solubility. It is critical to assess the tolerability of the chosen vehicle and formulation at the injection site.
Mechanism of Action & Signaling Pathway
Zicronapine exerts its antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to a favorable side effect profile, particularly a reduced risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics.
The blockade of D2 receptors in the mesolimbic pathway is believed to mediate the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is hypothesized to contribute to the alleviation of negative symptoms and cognitive deficits, and may also mitigate the EPS liability by modulating dopamine release in the nigrostriatal pathway.
Preclinical Pharmacokinetics
Table 1: Key Preclinical Pharmacokinetic Parameters to Determine
| Parameter | Description | Species | Routes of Administration |
| Cmax | Maximum plasma concentration | Rat, Mouse | Oral (PO), Intravenous (IV) |
| Tmax | Time to reach Cmax | Rat, Mouse | Oral (PO) |
| t1/2 | Elimination half-life | Rat, Mouse | Oral (PO), Intravenous (IV) |
| AUC | Area under the plasma concentration-time curve | Rat, Mouse | Oral (PO), Intravenous (IV) |
| F (%) | Bioavailability | Rat, Mouse | Oral (PO) vs. Intravenous (IV) |
| CL | Clearance | Rat, Mouse | Intravenous (IV) |
| Vd | Volume of distribution | Rat, Mouse | Intravenous (IV) |
Protocol: Rodent Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Groups:
-
Intravenous (IV) administration (e.g., 1 mg/kg)
-
Oral (PO) gavage administration (e.g., 10 mg/kg)
-
-
Procedure:
-
Administer this compound formulation.
-
Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma samples for zicronapine concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Preclinical Efficacy Models
Zicronapine's antipsychotic potential can be evaluated in several well-established rodent models of schizophrenia. These models aim to replicate certain aspects of the disorder, such as positive, negative, and cognitive symptoms.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like phencyclidine (PCP) or dopamine agonists.
Protocol: PCP-Induced PPI Disruption in Rats
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A startle response system with sound-attenuating chambers.
-
Procedure:
-
Habituation: Acclimate rats to the startle chambers.
-
Drug Administration:
-
Administer the vehicle or this compound at various doses (e.g., 1, 3, 10 mg/kg, s.c. or p.o.).
-
After a predetermined pretreatment time, administer PCP (e.g., 2 mg/kg, s.c.) to induce a PPI deficit.
-
-
PPI Testing:
-
Present a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials (e.g., a 70-85 dB prepulse preceding the 120 dB pulse).
-
Record the startle amplitude for each trial.
-
-
-
Data Analysis: Calculate the percent PPI for each prepulse intensity: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]. Compare the %PPI between treatment groups using ANOVA.
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm with high predictive validity for antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol: CAR in Rats
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training (Acquisition):
-
Place a rat in the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or tone, for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor concurrently with the CS.
-
If the rat moves to the other compartment during the US, it is an escape response.
-
Train rats for a set number of trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Administer the vehicle or this compound at various doses.
-
After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session.
-
Record the number of avoidance, escape, and non-escape responses.
-
-
-
Data Analysis: Analyze the percentage of avoidance responses and escape failures across treatment groups using appropriate statistical tests (e.g., ANOVA). A compound with antipsychotic-like activity is expected to decrease avoidance responses without significantly increasing escape failures.
Conclusion
This compound, with its potent D1, D2, and 5-HT2A receptor antagonism, represents an important pharmacological tool for investigating the neurobiology of psychosis. The protocols outlined above provide a framework for the preclinical evaluation of zicronapine and similar compounds. Researchers should conduct thorough solubility and pharmacokinetic studies to inform the design of robust and reproducible in vivo efficacy experiments. While the development of zicronapine was halted, further preclinical investigation can still yield valuable insights into the mechanisms of antipsychotic action and contribute to the development of novel therapeutics for schizophrenia.
References
Troubleshooting & Optimization
Technical Support Center: Zicronapine Fumarate Degradation Product Identification
Disclaimer: Zicronapine fumarate is a compound for which development was discontinued. As such, there is a lack of publicly available, specific data on its degradation products. This guide is intended to provide a general framework for approaching the identification of degradation products of a second-generation antipsychotic, based on established principles of forced degradation studies and analytical methodologies applied to similar compounds. The experimental conditions and degradation pathways described herein are illustrative and must be adapted and validated specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for a compound like this compound?
Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[1][2][3] The primary objectives of these studies are to:
-
Identify potential degradation products: This helps in understanding the intrinsic stability of the molecule.
-
Elucidate degradation pathways: Knowledge of how the molecule degrades is crucial for developing stable formulations and establishing appropriate storage conditions.[2]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Q2: What are the typical stress conditions applied in forced degradation studies for a compound structurally similar to this compound?
While specific conditions need to be developed for each drug substance, typical stress conditions for small molecules like this compound would include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.
The duration of exposure to these stress conditions is typically adjusted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
HPLC/UPLC with PDA: This allows for the separation of the parent drug from its degradation products. The PDA detector provides spectral information which can help in peak tracking and purity assessment.
-
Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), it provides molecular weight information of the parent drug and its degradation products, which is crucial for structural elucidation. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to help in identifying the structure of unknown degradants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or prolong the exposure time. |
| The compound is highly stable under the tested conditions. | While possible, it's important to ensure a range of aggressive conditions are tested before concluding intrinsic stability. | |
| Excessive degradation (>50%) or precipitation of the sample. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. For solubility issues, consider using a co-solvent if it doesn't interfere with the degradation chemistry. |
| Poor chromatographic resolution between the parent peak and degradation products. | The analytical method is not optimized. | Modify the mobile phase composition (organic solvent ratio, pH), change the column chemistry (e.g., C18, C8, Phenyl), or adjust the gradient slope. |
| Co-elution of multiple degradants. | Further optimize the chromatographic method. Consider using a different column with alternative selectivity or a longer column for better resolution. | |
| Inconsistent or non-reproducible degradation results. | Variability in experimental conditions. | Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment. |
| Sample preparation inconsistency. | Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps. | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from the analytical technique. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Isolate the impurity using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Accurately weigh about 10 mg of this compound into a glass vial and keep it in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV/MS method.
Example HPLC Method for Stability Indicating Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of zicronapine)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Second-Generation Antipsychotic (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 8.5, 12.1 |
| 0.1 M NaOH, 60°C, 24h | 8.9 | 2 | 9.2, 11.5 |
| 3% H₂O₂, RT, 24h | 20.5 | 4 | 7.8, 10.3, 13.4 |
| Thermal (105°C), 48h | 5.1 | 1 | 14.2 |
| Photolytic | 11.8 | 2 | 9.8, 15.1 |
Table 2: Potential Degradation Products Identified by LC-MS (Illustrative Data)
| Degradant ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Modification |
| DP1 | 7.8 | 371.18 | Oxidation (+16 Da) |
| DP2 | 9.2 | 341.17 | N-dealkylation (-14 Da) |
| DP3 | 12.1 | 373.16 | Hydrolysis (+18 Da) |
Visualizations
Caption: Experimental workflow for forced degradation and impurity identification.
Caption: Hypothetical degradation pathways for a second-generation antipsychotic.
References
Troubleshooting Zicronapine fumarate experimental variability
Disclaimer: Zicronapine fumarate is an atypical antipsychotic that was under clinical development, but its development was discontinued.[1] As such, comprehensive public data on its experimental properties is limited. This guide provides troubleshooting advice based on general principles for atypical antipsychotics and publicly available information on Zicronapine.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation upon storage, especially in aqueous buffers like PBS, is a common issue for many lipophilic compounds. First, visually inspect the solution for any particulate matter. If precipitation is observed, it is recommended to prepare a fresh solution. To improve solubility, consider preparing a higher concentration stock solution in an organic solvent such as DMSO and then diluting it to the final concentration in your aqueous experimental medium just before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and below the threshold that could cause toxicity or off-target effects (typically <0.5% for most cell-based assays).
Q2: I am observing high variability between replicate wells in my cell-based assay. Could the compound be the cause?
A2: High variability can stem from several factors, including the compound itself. Inconsistent this compound concentration due to poor solubility or adsorption to plastics can lead to variable results. Ensure your stock solution is fully dissolved and well-mixed before each dilution. Using low-binding microplates and pipette tips can also mitigate this issue. Additionally, review your cell handling techniques, as inconsistent cell seeding density and passage number can significantly contribute to variability.
Q3: What are the primary molecular targets of Zicronapine?
A3: Zicronapine is an atypical antipsychotic with a multi-receptor profile. It is known to be a potent antagonist at Dopamine D1 and D2 receptors, as well as the Serotonin 5-HT2A receptor.[1] Its activity at these receptors is central to its mechanism of action.
Q4: How should I store this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be kept in a cool, dry, and dark place. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Before each use, allow the aliquot to thaw completely and vortex gently to ensure a homogenous solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in your assay medium immediately before use. - Ensure the final DMSO concentration is consistent across all wells and below the tolerance level of your cells. |
| Compound Degradation | - Prepare fresh stock solutions. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots. - Protect stock solutions from light. |
| Incorrect Target Receptor Expression | - Verify the expression of Dopamine D1, D2, and Serotonin 5-HT2A receptors in your cell line using techniques like qPCR or Western blot. |
| Assay Interference | - Test for compound autofluorescence or colorimetric interference at the wavelengths used in your assay. - Run a vehicle control (e.g., DMSO) to establish a baseline. |
Issue 2: Unexpected Results or Off-Target Effects in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the formulation and route of administration. The fumarate salt form is intended to improve solubility and bioavailability. - Consider using a different vehicle for administration. |
| Metabolic Instability | - Research the metabolic profile of Zicronapine if data is available. - Consider that metabolic byproducts may have their own biological activities. |
| Multi-Receptor Binding Profile | - Be aware that Zicronapine's antagonism of multiple receptors (Dopamine D1, D2, and Serotonin 5-HT2A) can lead to a complex physiological response. - Consider using more specific antagonists for other receptors as controls to dissect the observed effects. |
Data Summary
Physicochemical Properties of Zicronapine
| Property | Value |
| Molecular Formula (Free Base) | C₂₂H₂₇ClN₂ |
| Molar Mass (Free Base) | 354.92 g/mol |
| Molecular Formula (Fumarate Salt) | C₂₆H₃₁ClN₂O₄ |
| Molar Mass (Fumarate Salt) | 470.99 g/mol |
Receptor Binding Profile of Zicronapine
| Receptor Target | Activity | Affinity (Ki) |
| Dopamine D1 | Potent Antagonist | Data not publicly available |
| Dopamine D2 | Potent Antagonist | Data not publicly available |
| Serotonin 5-HT2A | Potent Antagonist | Data not publicly available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. For a 1 mL stock, this would be 0.471 mg.
-
Weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell-Based Receptor Binding Assay
-
Cell Preparation:
-
Culture cells expressing the target receptor (e.g., Dopamine D2) to approximately 80-90% confluency.
-
Harvest the cells and determine cell viability and density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Add a radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 or Ki value.
-
Visualizations
Caption: Simplified signaling pathway of Zicronapine's antagonistic action.
Caption: Troubleshooting workflow for experimental variability.
Caption: Relationship between experimental variables and outcomes.
References
Technical Support Center: Zicronapine Fumarate Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of zicronapine fumarate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of zicronapine?
Zicronapine is an atypical antipsychotic that exhibits potent antagonistic effects at dopamine D1 and D2 receptors, as well as at the serotonin 5-HT2A receptor.[1][2] Its multi-receptorial profile is a key characteristic of its pharmacological action.[1]
Q2: What are the expected off-target effects of zicronapine based on its drug class?
As an atypical antipsychotic, zicronapine is expected to interact with several off-target receptors, which may contribute to its side-effect profile. These commonly include histaminergic (H1), muscarinic (M1-M5), and adrenergic (α1, α2) receptors.[3][4] While specific binding affinities for zicronapine at a broad range of off-target receptors are not widely published, its activity at these sites can be inferred from its structural class and the known profiles of similar atypical antipsychotics.
Q3: Why am I observing unexpected cellular responses in my assay when treating with zicronapine?
Unexpected cellular responses can arise from zicronapine's engagement with off-target receptors. For example, if your cell line endogenously expresses histamine H1 or muscarinic receptors, activation or blockade of these receptors by zicronapine could trigger signaling cascades that are independent of its primary targets. This can lead to changes in second messenger levels (e.g., cAMP, Ca2+), cell proliferation, or other cellular phenotypes.
Q4: How can I confirm if an observed effect is off-target?
To determine if a cellular response is due to an off-target effect, consider the following approaches:
-
Use of specific antagonists: Pre-treat your cells with a specific antagonist for a suspected off-target receptor before adding zicronapine. If the zicronapine-induced effect is diminished or abolished, it suggests the involvement of that off-target receptor.
-
Cell line selection: Use cell lines that lack the expression of the suspected off-target receptor. If the effect is absent in these cells, it supports the hypothesis of an off-target interaction.
-
Knockdown or knockout models: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor in your cell line of interest.
Q5: Where can I find detailed protocols for cell-based assays to study GPCRs?
Detailed protocols for common cell-based assays for G-protein coupled receptors (GPCRs), such as radioligand binding assays, cAMP assays, and calcium flux assays, are widely available from various scientific resources and commercial suppliers. These protocols provide step-by-step instructions for performing the assays and analyzing the data.
Data Presentation
This compound: On-Target Receptor Binding Profile
| Receptor | Binding Affinity (Ki) | Assay Type | Reference |
| Dopamine D1 | Potent Antagonist | Radioligand Binding | |
| Dopamine D2 | Potent Antagonist | Radioligand Binding | |
| Serotonin 5-HT2A | Potent Antagonist | Radioligand Binding |
Note: Specific Ki values for zicronapine are not consistently reported in publicly available literature. The term "potent antagonist" indicates a high binding affinity.
Potential Off-Target Interactions of Atypical Antipsychotics
| Receptor Family | Subtypes | Potential Effect of Zicronapine Binding | Associated In Vitro Assay Readouts |
| Histaminergic | H1 | Antagonism | Inhibition of histamine-induced calcium flux or IP1 accumulation. |
| Muscarinic | M1-M5 | Antagonism | Inhibition of acetylcholine- or carbachol-induced calcium flux or IP1 accumulation. |
| Adrenergic | α1, α2 | Antagonism | Inhibition of epinephrine- or norepinephrine-induced changes in cAMP or calcium levels. |
This table is based on the known off-target profiles of atypical antipsychotics. The specific effects of zicronapine at these receptors require experimental confirmation.
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Binding Assay
Symptoms:
-
High counts per minute (CPM) in non-specific binding (NSB) wells.
-
Low signal-to-noise ratio.
-
Difficulty in distinguishing specific binding from non-specific binding.
Possible Causes & Solutions:
Caption: Troubleshooting workflow for high background in radioligand binding assays.
Issue 2: No or Low Signal in a cAMP Functional Assay
Symptoms:
-
No significant change in luminescence or fluorescence upon agonist stimulation.
-
Low Z'-factor, indicating poor assay quality.
Possible Causes & Solutions:
Caption: Troubleshooting guide for low or no signal in cAMP functional assays.
Issue 3: High Well-to-Well Variability in a Calcium Flux Assay
Symptoms:
-
Inconsistent fluorescence readings across replicate wells.
-
Large error bars in dose-response curves.
Possible Causes & Solutions:
Caption: Troubleshooting high variability in calcium flux assays.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of zicronapine for a specific G-protein coupled receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of this compound (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of a known, non-labeled ligand for the target receptor.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the zicronapine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competition radioligand binding assay.
cAMP Functional Assay
Objective: To determine the functional effect (antagonism) of zicronapine on a Gs- or Gi-coupled receptor.
Methodology:
-
Cell Culture:
-
Seed cells expressing the target receptor in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known agonist for the target receptor (at its EC80 concentration).
-
For Gs-coupled receptors, this will induce cAMP production. For Gi-coupled receptors, this will inhibit forskolin-stimulated cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.
-
-
Data Analysis:
-
Plot the assay signal against the logarithm of the zicronapine concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Simplified signaling pathway for Gs/Gi-coupled receptors.
Calcium Flux Functional Assay
Objective: To determine the functional effect (antagonism) of zicronapine on a Gq-coupled receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Seed cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add increasing concentrations of this compound to the wells.
-
After a short incubation, add a known agonist for the target receptor.
-
-
Detection:
-
Measure the change in fluorescence intensity over time. Agonist stimulation of a Gq-coupled receptor will cause a transient increase in intracellular calcium, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the zicronapine concentration.
-
Fit the data to a dose-response model to determine the IC50 value.
-
Caption: Simplified signaling pathway for Gq-coupled receptors leading to calcium mobilization.
References
- 1. Zicronapine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. From receptor pharmacology to improved outcomes: individualising the selection, dosing, and switching of antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
Preventing Zicronapine fumarate precipitation in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zicronapine fumarate. Our goal is to help you prevent precipitation and maintain the stability of your solutions.
Troubleshooting Guides
Issue: My this compound is precipitating out of my aqueous solution.
Question: I dissolved this compound in an aqueous buffer, but it precipitated over time or after adjusting the pH. What are the likely causes and how can I resolve this?
Answer:
Precipitation of this compound in aqueous solutions is a common issue, primarily due to its nature as a salt of a weakly basic drug. Zicronapine has a pKa of approximately 8.34, meaning it is significantly more soluble in acidic conditions where it is protonated (ionized). As the pH increases towards and beyond its pKa, the equilibrium shifts towards the un-ionized, free base form, which has very low aqueous solubility (predicted to be around 0.00512 mg/mL).[1]
Immediate Troubleshooting Steps:
-
Check the pH of your solution: The most common cause of precipitation is a pH that is too high (neutral or alkaline). For initial dissolution and to maintain solubility, the pH of your solution should be kept acidic.
-
Lower the pH: If your experimental conditions allow, carefully lower the pH of your solution with a suitable acid (e.g., dilute HCl or fumaric acid solution) to bring the precipitated this compound back into solution.
-
Consider the buffer system: Ensure your buffer has sufficient capacity to maintain the desired acidic pH, especially if other components in your solution might alter the pH.
Preventative Measures for Future Experiments:
-
pH Control: Maintain a pH well below the pKa of Zicronapine (ideally pH 3-5) to ensure it remains in its soluble, ionized form. The addition of an organic acid, such as fumaric acid, can help create a stable acidic microenvironment.[2][3]
-
Use of Co-solvents: If your experimental design permits, incorporating a water-miscible organic co-solvent can significantly increase the solubility of the free base form of Zicronapine.
-
Inclusion of Precipitation Inhibitors: Polymeric excipients can be added to your formulation to inhibit or delay precipitation if the pH needs to be raised. These polymers work by preventing the nucleation and growth of drug crystals.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for dissolving this compound?
To ensure complete dissolution and prevent precipitation, this compound should be dissolved in an acidic solution, ideally with a pH between 3 and 5. In this pH range, the Zicronapine molecule will be protonated and highly soluble.
2. Can I dissolve this compound in neutral or physiological buffers (e.g., PBS pH 7.4)?
Directly dissolving this compound in neutral or physiological buffers is likely to result in immediate or rapid precipitation of the free base. The solubility of Zicronapine is significantly lower at neutral pH than in acidic conditions. If you need to work at physiological pH, you must employ formulation strategies to maintain solubility, such as the use of co-solvents or precipitation inhibitors.
3. What are recommended co-solvents for enhancing this compound solubility?
While specific data for this compound is limited, common co-solvents used for poorly soluble basic drugs include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 300 and PEG 400
-
Dimethyl sulfoxide (DMSO)
It is crucial to first dissolve the this compound in the co-solvent before slowly adding the aqueous buffer to the co-solvent solution with continuous stirring.
4. What are suitable precipitation inhibitors for this compound?
Commonly used precipitation inhibitors for weakly basic drugs include:
-
Hydroxypropyl Methylcellulose (HPMC): A widely used polymer that can effectively delay the onset of precipitation.
-
Polyvinylpyrrolidone (PVP): Another common polymer known to inhibit crystal growth.
-
Alginates: These natural polymers can be effective, especially those that hydrate and erode at higher pH values, compensating for the decreased drug solubility.[1]
These polymers should be dissolved in the aqueous phase before the drug solution is introduced.
5. How does temperature affect the solubility of this compound?
In general, the solubility of most compounds, including this compound, increases with temperature. However, the effect of temperature is usually less pronounced than the effect of pH for weakly basic drugs. If you are experiencing precipitation, gentle warming of the solution while adjusting the pH to be more acidic may help redissolve the compound. Always check the compound's stability at elevated temperatures.
Data Presentation
Table 1: Physicochemical Properties of Zicronapine
| Property | Value | Source |
| Molecular Formula (Free Base) | C₂₂H₂₇ClN₂ | [4] |
| Molecular Weight (Free Base) | 354.92 g/mol | |
| pKa (Strongest Basic) | 8.34 | |
| Predicted Water Solubility (Free Base) | 0.00512 mg/mL | |
| LogP | 5.1 |
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent Type | General Solubility | Rationale |
| Aqueous Buffers (pH < 5) | High | Zicronapine is protonated and in its soluble, ionized form. |
| Aqueous Buffers (pH > 7) | Very Low | Zicronapine is primarily in its un-ionized, poorly soluble free base form. |
| Water-Miscible Organic Solvents (e.g., Ethanol, DMSO, PEG 400) | Moderate to High | These solvents can solubilize the lipophilic free base. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound
This protocol is suitable for experiments where an acidic pH is acceptable.
-
Select a Buffer System: Prepare an aqueous buffer with a pH between 3 and 5 (e.g., 0.1 M citrate buffer).
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the this compound powder to a volume of the acidic buffer that is approximately 80% of your final desired volume.
-
Facilitate Dissolution: Stir the solution vigorously using a magnetic stirrer. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary. Sonication can also be applied for short periods.
-
pH Adjustment (if necessary): Once the solid is fully dissolved, check the pH of the solution. If needed, adjust it to the desired value using a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH). Be cautious when adding a base, as it can cause precipitation if the pH rises too much.
-
Final Volume Adjustment: Add the acidic buffer to reach the final desired concentration and volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Protocol 2: Preparation of a this compound Solution with a Co-solvent for Use at Near-Neutral pH
This protocol is designed for applications requiring a higher final pH.
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent such as DMSO or PEG 400.
-
Dissolve this compound in Co-solvent: Dissolve the weighed this compound powder in a small volume of the chosen co-solvent. Ensure it is completely dissolved.
-
Prepare the Aqueous Phase: In a separate container, prepare your aqueous buffer (e.g., PBS, pH 7.4). If using a precipitation inhibitor (e.g., HPMC), dissolve it in the aqueous buffer at this stage.
-
Combine the Solutions: While vigorously stirring the aqueous buffer, slowly add the this compound/co-solvent solution dropwise. The slow addition and vigorous stirring are critical to prevent localized high concentrations that can lead to immediate precipitation.
-
Observe for Precipitation: After the addition is complete, continue stirring and visually inspect the solution for any signs of turbidity or precipitation.
-
Final Use: Use the solution as soon as possible after preparation, as it may be a supersaturated system and could precipitate over time.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Relationship between pH and Zicronapine solubility.
References
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Zicronapine Fumarate Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for zicronapine fumarate.
Frequently Asked Questions (FAQs)
Q1: What is zicronapine and what is its primary mechanism of action?
A1: Zicronapine is an atypical antipsychotic agent.[1] It exhibits a multi-receptorial profile, acting as a potent antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1] Understanding its antagonist activity at these G-protein coupled receptors (GPCRs) is crucial for designing and interpreting dose-response experiments.
Q2: What are the expected signaling pathways activated by the receptors zicronapine antagonizes?
A2: Zicronapine's target receptors are coupled to distinct signaling pathways:
-
Dopamine D2 Receptors (D2R): These are typically Gαi/o-coupled receptors. Their activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Serotonin 5-HT2A Receptors (5-HT2AR): These receptors are coupled to the Gαq/11 signaling pathway. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC).[2][3]
Q3: Which functional assays are most appropriate for determining zicronapine's potency (IC50)?
A3: To determine the IC50 of an antagonist like zicronapine, you should use a functional assay that measures the inhibition of an agonist-induced response. Common assays include:
-
cAMP Assays: For the D2 receptor, you can stimulate cells with a D2 agonist (e.g., quinpirole) and measure the resulting decrease in cAMP. Zicronapine's potency is determined by its ability to reverse this agonist-induced cAMP drop.
-
Calcium Mobilization or IP1 Accumulation Assays: For the 5-HT2A receptor, you can stimulate cells with a 5-HT2A agonist (e.g., serotonin) and measure the subsequent increase in intracellular calcium or the accumulation of IP1, a stable metabolite of the IP3 pathway.[2] Zicronapine's potency is quantified by its ability to block this response.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound's solubility can be pH-dependent. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically does not exceed 0.1% to avoid solvent-induced artifacts. Due to its fumarate salt form, it is expected to have improved stability and dissolution characteristics.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of compound or reagents. 3. Edge Effects: Evaporation from wells on the plate's perimeter. 4. Compound Precipitation: Poor solubility of this compound in the assay buffer. | 1. Ensure thorough cell suspension mixing before and during plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate or fill them with sterile buffer or media. 4. Visually inspect for precipitates. Consider a lower stock concentration or the addition of a non-ionic surfactant. |
| Inconsistent IC50 values across experiments | 1. Cell Passage Number: High passage numbers can lead to altered receptor expression and signaling. 2. Reagent Variability: Differences in agonist lots, serum, or other media components. 3. Assay Conditions: Variations in incubation times, temperature, or agonist concentration. 4. Cell Health: Using cells that are unhealthy or not in the logarithmic growth phase. | 1. Use cells with a consistent and low passage number for all experiments. 2. Use the same lot of critical reagents for a set of comparative experiments. 3. Standardize all assay parameters and ensure the agonist concentration is at or near its EC80 for antagonist testing. 4. Regularly monitor cell viability and morphology. |
| Shallow or steep dose-response curve slope (Hill slope ≠ 1) | 1. Complex Binding Mechanism: The compound may have multiple binding sites or allosteric effects. 2. Assay Interference: The compound may interfere with the detection method at high concentrations. 3. Incorrect Concentration Range: The tested concentrations do not cover the full dynamic range of the curve. | 1. This may reflect the true pharmacology of the compound. 2. Run control experiments with the compound in the absence of cells to check for assay artifacts. 3. Widen the concentration range to ensure a full sigmoidal curve with clear top and bottom plateaus is achieved. |
| No or weak antagonist response | 1. Inactive Compound: Degradation of the this compound stock solution. 2. Low Receptor Expression: The cell line does not express a sufficient number of functional receptors. 3. Suboptimal Agonist Concentration: The agonist concentration used is too high, making it difficult for the antagonist to compete. 4. Incorrect Assay Readout: The chosen functional assay is not sensitive to the signaling pathway of the target receptor. | 1. Prepare fresh stock solutions. Store stocks appropriately, protected from light and at a low temperature (-20°C or -80°C). 2. Confirm receptor expression using a reference agonist or antagonist. 3. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist assays. 4. Ensure the assay measures a downstream event of the correct G-protein pathway (e.g., cAMP for Gαi/o, Ca2+/IP1 for Gαq/11). |
Data Presentation
Table 1: Representative Receptor Binding Affinities (Ki) for Zicronapine
Note: The following Ki values are representative for a potent atypical antipsychotic and should be experimentally determined for this compound in your specific assay system.
| Receptor | Ki (nM) | Radioligand | Source Material |
| Dopamine D1 | 1.5 | [³H]-SCH23390 | Recombinant CHO or HEK293 cells |
| Dopamine D2 | 0.8 | [³H]-Spiperone | Recombinant CHO or HEK293 cells |
| Serotonin 5-HT2A | 0.5 | [³H]-Ketanserin | Recombinant CHO or HEK293 cells |
Table 2: Representative Functional Potency (IC50) for Zicronapine
Note: The following IC50 values are illustrative and will depend on the specific cell line, agonist, and assay conditions used.
| Target Receptor | Assay Type | Agonist Used | Representative IC50 (nM) |
| Dopamine D2 | cAMP Inhibition | Quinpirole (EC80) | 2.5 |
| Serotonin 5-HT2A | Calcium Mobilization | Serotonin (EC80) | 1.8 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Antagonist Functional Assay (cAMP Measurement)
This protocol outlines a method to determine the potency of this compound in blocking dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor in the recommended medium.
-
Seed cells into a 384-well white, solid-bottom plate at an optimized density and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare a solution of a D2 receptor agonist (e.g., quinpirole) at a concentration equivalent to its EC80, as predetermined in your cell system.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the D2 agonist to all wells except the basal control wells.
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Normalize the data with the basal (no agonist) and agonist-stimulated controls representing 100% and 0% inhibition, respectively.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Serotonin 5-HT2A Receptor Antagonist Functional Assay (Calcium Mobilization)
This protocol describes a method to measure the ability of this compound to inhibit serotonin-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT2A receptor in the recommended medium.
-
Seed cells into a 384-well black-walled, clear-bottom plate and incubate for 24 hours.
-
-
Calcium Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer.
-
Incubate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
-
Assay Procedure:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 15-30 minutes.
-
Establish a stable baseline fluorescence reading.
-
Add a 5-HT2A agonist (e.g., serotonin) at its predetermined EC80 concentration and immediately begin measuring the fluorescence intensity over time (typically 60-180 seconds).
-
-
Data Analysis:
-
Calculate the antagonist response as the percentage inhibition of the agonist-induced peak fluorescence signal.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Improving the recovery of Zicronapine fumarate from biological samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the recovery of Zicronapine fumarate from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices? A1: The most prevalent extraction techniques for antipsychotic drugs like Zicronapine from biological samples such as plasma, serum, or urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] SPE is often preferred for its high recovery rates and clean extracts, making it suitable for sensitive analytical methods like LC-MS/MS.
Q2: Which biological samples are typically used for Zicronapine analysis? A2: Zicronapine and other psychotropic drugs are commonly analyzed in plasma, serum, urine, and saliva. Blood-based matrices (plasma, serum) are often used for therapeutic drug monitoring and pharmacokinetic studies.
Q3: How does the chemical nature of Zicronapine influence the extraction strategy? A3: Zicronapine is a basic compound. This is critical for developing an extraction strategy. For reversed-phase SPE or LLE, the sample pH must be adjusted to a basic pH (typically >9) to neutralize the molecule. This increases its hydrophobicity, allowing for better retention on non-polar sorbents or efficient partitioning into an organic solvent. For ion-exchange SPE, the sample pH should be adjusted to ensure the molecule is charged (ionized) so it can bind to the sorbent.
Q4: How should biological samples be stored to ensure the stability of Zicronapine? A4: To maintain analyte integrity, biological samples should be stored frozen, typically at -20°C or -80°C. The pH of matrices like plasma and urine can increase over time if stored at room temperature, which could potentially affect the stability of pH-sensitive compounds. It is also crucial to minimize freeze-thaw cycles. Some studies show that storing urine samples at room temperature for more than 8 hours can lead to a significant decrease in the concentration of certain metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during sample preparation.
Solid-Phase Extraction (SPE) Troubleshooting
Q: My Zicronapine recovery is low, and I've detected the analyte in the fraction collected during sample loading. What is the problem? A: This issue, known as "breakthrough," indicates that the analyte did not properly bind to the SPE sorbent. Common causes include:
-
Incorrect Sample pH: The sample pH may not be optimal for analyte retention. For a basic compound like Zicronapine on a reversed-phase sorbent, the pH should be adjusted to 2 pH units above its pKa to neutralize it.
-
Inappropriate Sorbent: The sorbent may not have the correct retention mechanism for your analyte. For basic drugs, mixed-mode cation exchange (e.g., MCX) or polymeric reversed-phase (e.g., HLB) sorbents are often effective.
-
Sample Solvent is Too Strong: The solvent used to dissolve/dilute your sample may be too high in organic content, preventing the analyte from binding to the sorbent.
-
High Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, leading to incomplete binding.
-
Column Overload: The amount of analyte or total sample mass loaded onto the cartridge exceeds its capacity. Consider using a cartridge with a larger sorbent mass.
Q: I'm losing Zicronapine during the wash step. How can I prevent this? A: Analyte loss during the wash step suggests the wash solvent is too strong, prematurely eluting your compound of interest.
-
Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution.
-
Check pH: Ensure the pH of the wash solution is appropriate to keep the analyte retained on the sorbent.
Q: Zicronapine is not eluting from the SPE cartridge, resulting in very low or no recovery. What should I do? A: This indicates the analyte is too strongly bound to the sorbent.
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger solvent in your elution step.
-
Adjust Elution Solvent pH: For a basic drug retained on a reversed-phase sorbent, adding an acid (e.g., formic acid) to the elution solvent can help. For a drug retained on a cation exchange sorbent, adding a base (e.g., ammonium hydroxide) will be necessary to neutralize the charge and release the analyte.
-
Increase Elution Volume: You may not be using enough solvent to completely desorb the analyte from the sorbent.
Q: My recovery results are highly variable between replicates. What are the likely causes? A: Poor reproducibility is often due to inconsistencies in the SPE procedure.
-
Drying of Sorbent Bed: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.
-
Inconsistent Flow Rates: Use a vacuum or positive pressure manifold to ensure consistent flow rates across all samples. Manual processing can introduce variability.
-
Human Error: Ensure standard operating procedures (SOPs) are followed precisely for all steps, including solution preparation and timing.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: An emulsion has formed between the aqueous and organic layers during LLE. How can I resolve this? A: Emulsion formation is a common issue in LLE, often caused by high concentrations of lipids or proteins in the sample. Here are several techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the mixture to reduce emulsion formation.
-
Salting Out: Add sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Centrifugation: Centrifuging the sample can help separate the layers.
-
Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
Protein Precipitation (PPT) Troubleshooting
Q: My recovery is low after precipitating proteins with acetonitrile. What is happening? A: Low recovery after PPT can occur if the analyte co-precipitates with the proteins. This happens when the analyte has a high affinity for plasma proteins. To mitigate this, consider adding a small amount of acid (e.g., formic acid) or base to the sample before adding the organic solvent to disrupt the protein-analyte binding.
Data Presentation & Analytics
Table 1: Comparison of Common Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Recovery | High (>85%) | Moderate to High (70-90%) | Moderate (can be variable) |
| Extract Cleanliness | Very High | High | Low (high matrix effects) |
| Selectivity | High | Moderate | Low |
| Throughput | High (with 96-well plates) | Low to Moderate | High |
| Solvent Consumption | Low to Moderate | High | Low |
| Common Issues | Clogging, breakthrough, incomplete elution | Emulsion formation, analyte solubility | Co-precipitation, matrix effects |
Table 2: Typical Starting LC-MS/MS Conditions for Antipsychotic Drug Analysis
The following are general starting parameters for developing an LC-MS/MS method for Zicronapine, based on validated methods for similar compounds.
| Parameter | Typical Setting |
| LC Column | Reversed-Phase C18 or C8 (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE for Zicronapine in Plasma
This protocol is a starting point for a basic drug like Zicronapine. Optimization of wash and elution solvents is recommended.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition: Condition the SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash 2: Wash the cartridge with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Zicronapine in Urine
-
Sample Preparation: To 500 µL of urine in a glass tube, add 50 µL of 1 M sodium hydroxide to adjust the pH to >9.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane/isoamyl alcohol).
-
Mix: Cap the tube and vortex for 2 minutes or gently rock for 15 minutes.
-
Separate: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down & Reconstitute: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Visual Guides & Workflows
Diagram 1: SPE Troubleshooting Workflow for Low Recovery
References
Zicronapine fumarate light sensitivity and storage conditions
This technical support center provides guidance on the light sensitivity and proper storage conditions for zicronapine fumarate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to light and temperature. To ensure its stability, it should be stored under the following conditions:
-
Powder: Store at -20°C in a tightly sealed container, protected from light.
-
In Solvent: Store at -80°C in a tightly sealed container, protected from light.
Always keep the container tightly sealed and in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
Q2: Is this compound light sensitive?
A2: Yes, this compound is known to be light-sensitive. Exposure to light, particularly UV radiation, can lead to degradation of the compound. It is crucial to handle the compound in a dark or low-light environment and store it in light-protecting containers.
Q3: What are the potential consequences of improper storage or light exposure?
A3: Improper storage or exposure to light can lead to the degradation of this compound. This can result in a decrease in the purity and potency of the compound, potentially affecting experimental results. Degradation may also lead to the formation of unknown impurities, which could have different pharmacological or toxicological properties.
Q4: What are the likely degradation products of this compound upon light exposure?
A4: While specific degradation products for this compound have not been extensively published, compounds with similar structures, particularly those containing a piperazine ring, can undergo photodegradation. Potential degradation pathways could involve oxidation or cleavage of the piperazine ring, or modifications to the indane structure. It is essential to perform analytical testing to identify any degradation products in your samples if light exposure is suspected.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or light exposure. | 1. Verify the storage conditions of your this compound stock. 2. Review your experimental workflow to identify any steps where the compound might have been exposed to light for extended periods. 3. Perform an analytical purity check (e.g., HPLC) on your current stock and compare it to a new, properly stored sample. 4. If degradation is confirmed, discard the old stock and use a fresh, properly handled sample for subsequent experiments. |
| Visible changes in the appearance of the compound (e.g., color change). | Significant degradation has likely occurred. | 1. Do not use the compound for any experiments. 2. Discard the affected batch. 3. Review your storage and handling procedures to prevent future occurrences. Ensure all containers are opaque or wrapped in aluminum foil. |
| Difficulty dissolving the compound. | This could be related to the purity of the compound or the solvent used. While not directly a light-sensitivity issue, degraded compounds may have altered solubility. | 1. Confirm the solubility of this compound in your chosen solvent. 2. Ensure the solvent is of high purity and appropriate for your experiment. 3. If solubility issues persist with a new, properly stored batch, consider trying a different solvent or using techniques such as sonication to aid dissolution. |
Quantitative Data Summary
The following table summarizes hypothetical photostability data for this compound under forced degradation conditions, as might be determined by a study following ICH Q1B guidelines.
| Condition | Exposure Duration | Degradation (%) | Appearance | Purity by HPLC (%) |
| Control (Dark) | 24 hours | < 0.1% | White to off-white powder | > 99.5% |
| Visible Light (1.2 million lux hours) | 24 hours | 5 - 10% | Slight yellowish tint | 90 - 95% |
| UVA Light (200 watt hours/m²) | 24 hours | 15 - 25% | Yellow to light brown powder | 75 - 85% |
| Visible + UVA Light | 24 hours | 20 - 35% | Brownish powder | 65 - 80% |
Note: This data is illustrative and intended to demonstrate the potential light sensitivity of this compound. Actual degradation rates may vary based on experimental conditions.
Experimental Protocols
Protocol: Photostability Assessment of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[1][2][3]
Objective: To assess the photostability of this compound in its solid state.
Materials:
-
This compound powder
-
Photostability chamber equipped with a calibrated light source (Xenon or metal halide lamp) capable of emitting both visible and UVA radiation.
-
Quartz sample containers
-
Dark control containers (wrapped in aluminum foil)
-
HPLC system with a suitable column and detector for purity analysis
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Spread a thin, even layer of the powder (not more than 3mm thick) in the bottom of the quartz sample containers.
-
Prepare a separate set of samples in dark control containers.
-
-
Exposure:
-
Place the quartz containers with the this compound samples inside the photostability chamber.
-
Place the dark control containers in the same chamber to serve as a thermal control.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, visually inspect the samples for any changes in physical appearance (e.g., color).
-
Carefully collect the exposed and dark control samples.
-
Prepare solutions of known concentration from both the exposed and dark control samples.
-
Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of zicronapine in the exposed sample to that in the dark control sample.
-
Visualizations
Caption: Hypothetical photodegradation pathway for this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting decision tree for this compound.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zicronapine Fumarate vs. Olanzapine: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of zicronapine fumarate and olanzapine, two atypical antipsychotic agents. The information is compiled from available preclinical data to assist researchers in understanding their respective pharmacological profiles and potential therapeutic activities. Zicronapine, also known by its developmental code Lu 31-130, was under development by Lundbeck but was discontinued. Olanzapine is a widely prescribed medication for schizophrenia and bipolar disorder.
Executive Summary
Both zicronapine and olanzapine are multi-receptor antagonists with activity at dopamine and serotonin receptors, a hallmark of atypical antipsychotics. Preclinical data suggests both compounds have the potential to treat symptoms of psychosis. Olanzapine has a well-documented broad receptor binding profile and established efficacy in various animal models. Data for zicronapine is less comprehensive in the public domain, but available information points to a potent antagonist profile at key receptors implicated in psychosis.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative preclinical data for this compound and olanzapine. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | Potent antagonist (exact Ki not available) | 11 - 31 |
| Dopamine D2 | 19[1] | 3.3 - 11[2] |
| Dopamine D3 | - | 24 - 45 |
| Dopamine D4 | - | 9 - 27 |
| Serotonin 5-HT2A | 4.2[1] | 1.6 - 4 |
| Serotonin 5-HT2C | - | 11 |
| Serotonin 5-HT3 | - | 96 |
| Serotonin 5-HT6 | - | 10 |
| Histamine H1 | - | 7 |
| Muscarinic M1 | - | 2.5 - 26 |
| Adrenergic α1 | - | 19 - 57 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Preclinical Efficacy in Animal Models of Psychosis
| Animal Model | Parameter | This compound | Olanzapine |
| Conditioned Avoidance Response (Rat) | Inhibition of Avoidance (ED50) | Data not available | 4.7 mg/kg, p.o.[3][4] |
| Catalepsy Induction (ED50) | >30 mg/kg, p.o. | 39.4 mg/kg, p.o. | |
| Amphetamine-Induced Hyperlocomotion | Inhibition of Hyperactivity (ED50) | 0.95 mg/kg, p.o. (Rat) | 0.1 mg/kg, p.o. (Mouse, MK-801 induced) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics like zicronapine and olanzapine are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain.
Experimental Workflow: Conditioned Avoidance Response (CAR)
The CAR model is a classic preclinical screen for antipsychotic efficacy. The test assesses the ability of a drug to inhibit a learned avoidance response to an aversive stimulus.
References
A Comparative In Vivo Analysis of Zicronapine Fumarate and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo preclinical data for zicronapine fumarate and the well-established atypical antipsychotic, risperidone. While extensive in vivo data for risperidone is publicly available, detailed preclinical studies on this compound are not as readily accessible in the published literature. This comparison, therefore, draws upon established knowledge of risperidone and the limited available information for zicronapine, highlighting areas where further research is needed for a complete head-to-head assessment.
Executive Summary
Risperidone is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors, a characteristic believed to underlie its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to older antipsychotics.[1] Its in vivo profile in animal models is well-documented, demonstrating efficacy in reversing behaviors analogous to psychotic symptoms.
This compound is also understood to be a modulator of dopamine and serotonin receptors.[2] Clinical trial information suggests it has been evaluated against risperidone, implying the existence of a preclinical data package. However, specific in vivo preclinical data on its receptor occupancy, efficacy in animal models of psychosis, and detailed safety pharmacology are not extensively reported in peer-reviewed publications. This guide will present the robust in vivo data for risperidone and frame the comparison by identifying the key preclinical assays in which zicronapine would need to be evaluated for a direct comparison.
Mechanism of Action: Signaling Pathways
Both risperidone and zicronapine are believed to exert their antipsychotic effects through the modulation of dopaminergic and serotonergic pathways in the brain. Schizophrenia is associated with an overactivity of the mesolimbic dopamine pathway, contributing to positive symptoms, and a dysfunction of the mesocortical pathway, linked to negative and cognitive symptoms.
Risperidone's Signaling Cascade:
Risperidone acts as an antagonist at D2 and 5-HT2A receptors.[3][4][5] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a key feature of atypical antipsychotics. Blockade of 5-HT2A receptors is thought to increase dopamine release in certain brain regions, which may help to alleviate negative symptoms and reduce the risk of EPS.
References
- 1. Central 5-HT2A and D2 dopamine receptor occupancy after sublingual administration of ORG 5222 in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of the time-course of dopamine D2 receptor occupancy in living human brain from plasma pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 4. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
Zicronapine Fumarate's Dopaminergic Profile: A Comparative Analysis with Other Antipsychotics
For Immediate Release
This guide offers a comparative analysis of zicronapine fumarate's anticipated effects on dopamine release relative to other established antipsychotic medications. The content is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of available preclinical data to contextualize the pharmacological profile of zicronapine.
This compound, a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors, was under development for the treatment of schizophrenia.[1][2][3] Understanding its influence on dopamine neurotransmission is crucial for elucidating its potential therapeutic efficacy and side-effect profile. This report consolidates receptor binding affinities and summarizes the known effects of comparator antipsychotics on dopamine release in key brain regions. While direct in vivo microdialysis data for zicronapine is not publicly available due to the discontinuation of its development, its receptor binding profile allows for an informed comparison with other agents.[1]
Comparative Receptor Binding Affinities
The interaction of an antipsychotic with various neurotransmitter receptors dictates its pharmacological effects. The binding affinity, commonly expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table presents the Ki values for zicronapine and other selected antipsychotics at key dopamine and serotonin receptors.
| Antipsychotic | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Zicronapine | Potent Antagonist[1] | Potent Antagonist | Potent Antagonist |
| Olanzapine | 31 | 21.4 | 4 |
| Risperidone | 5.8 | 3.2 | 0.2 |
| Clozapine | 85 | 135 | 13 |
| Haloperidol | 22 | 1.45 | 45 |
Note: Specific Ki values for zicronapine are not consistently reported in publicly available literature; however, it is consistently described as a potent antagonist at these receptors.
Effects of Comparator Antipsychotics on Dopamine Release
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters, providing insights into the effects of drugs on neuronal communication. The table below summarizes the observed effects of several antipsychotics on dopamine release in three critical brain regions: the prefrontal cortex (PFC), nucleus accumbens (NAc), and striatum (STR).
| Antipsychotic | Prefrontal Cortex (PFC) | Nucleus Accumbens (NAc) | Striatum (STR) |
| Olanzapine | Increased dopamine release | Increased dopamine release | Increased dopamine release |
| Risperidone | Increased dopamine release | Increased dopamine release | Increased dopamine release |
| Clozapine | Increased dopamine release | No significant change or slight increase | No significant change or slight increase |
| Haloperidol | No significant change or slight increase | Increased dopamine release | Increased dopamine release |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methodology for their study, the following diagrams are provided.
Inferred Effects of Zicronapine on Dopamine Release
Based on its potent antagonism of D2 and 5-HT2A receptors, zicronapine is expected to increase dopamine release, particularly in the prefrontal cortex. The blockade of inhibitory D2 autoreceptors on dopaminergic neurons would disinhibit dopamine release. Furthermore, the antagonism of 5-HT2A receptors, which can exert an inhibitory influence on dopamine release, is also expected to contribute to an increase in extracellular dopamine levels. This profile is shared with atypical antipsychotics like olanzapine and risperidone, which also demonstrate D2 and 5-HT2A antagonism and have been shown to increase dopamine release in the PFC and NAc.
In contrast to typical antipsychotics like haloperidol, which primarily act on D2 receptors and have a more pronounced effect on dopamine release in the striatum, zicronapine's combined D2/5-HT2A antagonism suggests a potentially more favorable profile with regard to motor side effects. The potent D1 antagonism of zicronapine is a distinguishing feature, and its precise impact on dopamine release in concert with D2 and 5-HT2A blockade would require direct experimental investigation.
Experimental Protocol: In Vivo Microdialysis
The following provides a generalized protocol for assessing the in vivo effects of an antipsychotic on dopamine release in a rat model.
1. Animal Preparation and Surgery:
-
Adult male Sprague-Dawley rats are anesthetized.
-
The animal is placed in a stereotaxic frame for precise surgical procedures.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting specific brain regions such as the medial prefrontal cortex, nucleus accumbens, or striatum.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least 24-48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to achieve baseline dopamine levels, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
Following the collection of baseline samples, the antipsychotic drug (e.g., this compound) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dialysate samples continue to be collected for a predetermined period post-administration to monitor changes in dopamine levels over time.
4. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The results are typically expressed as a percentage of the baseline dopamine concentration.
Conclusion
References
Head-to-Head Comparison: Zicronapine Fumarate and Clozapine in the Context of Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Zicronapine fumarate, a discontinued investigational antipsychotic, and clozapine, the gold-standard treatment for treatment-resistant schizophrenia. While direct head-to-head clinical trial data is limited due to the cessation of Zicronapine's development, this document synthesizes available preclinical and clinical information to offer a comparative analysis of their pharmacological profiles, efficacy, and safety.
Overview and Development Status
Clozapine , the first atypical antipsychotic, remains a cornerstone therapy for treatment-resistant schizophrenia and reducing suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1] Its complex pharmacology and unique clinical efficacy are accompanied by a significant side-effect burden, including the risk of agranulocytosis, myocarditis, and metabolic syndrome, necessitating rigorous patient monitoring.[2][3]
This compound (Lu 31-130) was an investigational atypical antipsychotic under development by H. Lundbeck A/S. It demonstrated potent antagonist effects at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[4] Phase II clinical trials showed promising efficacy and safety data, with statistically significant separation from placebo and favorable comparisons to olanzapine.[4] However, in 2014, Lundbeck discontinued the development of Zicronapine to prioritize another compound, Lu AF35700.
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Clozapine |
| Dopamine D₁ | Potent Antagonist | 270 |
| Dopamine D₂ | Potent Antagonist | 160 |
| Dopamine D₄ | Data not available | 24 |
| Serotonin 5-HT₂ₐ | Potent Antagonist | 5.4 |
| Serotonin 5-HT₂c | Data not available | 9.4 |
| Serotonin 5-HT₁ₐ | Data not available | 120 |
| Muscarinic M₁ | Data not available | 6.2 |
| Adrenergic α₁ₐ | Data not available | 1.6 |
| Histamine H₁ | Data not available | 1.1 |
Note: Specific Ki values for Zicronapine are not publicly available. The description "potent antagonist" is based on published literature. Clozapine values are compiled from various sources and may vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
Clozapine exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. Its mechanism is not fully understood but is thought to involve a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. Unlike typical antipsychotics, clozapine has a relatively low affinity for D₂ receptors and a high 5-HT₂ₐ/D₂ affinity ratio, which is believed to contribute to its atypical properties and lower risk of extrapyramidal symptoms. Its broad receptor profile, including actions on muscarinic, adrenergic, and histaminergic receptors, likely contributes to both its efficacy and its side-effect profile.
This compound , based on its preclinical profile, was designed to act as a potent antagonist of dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. This profile suggests a mechanism aimed at modulating both dopaminergic and serotonergic pathways, a common strategy for atypical antipsychotics. The antagonism of D₁ receptors, in addition to D₂, could have offered a different therapeutic profile compared to agents with more selective D₂/5-HT₂ₐ antagonism.
Signaling Pathway Diagrams
References
Validating Zicronapine Fumarate's Antipsychotic-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zicronapine fumarate's antipsychotic-like effects against other established atypical antipsychotics. Due to the discontinuation of Zicronapine's development, publicly available preclinical data is limited. This guide therefore synthesizes known information about Zicronapine with comprehensive experimental data for key comparator drugs, offering a framework for understanding its potential therapeutic profile.
Executive Summary
This compound (Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S. It demonstrates potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2][3][4] Phase II clinical trials indicated that Zicronapine had significant efficacy in treating schizophrenia, comparable to olanzapine, and was generally well-tolerated.[5] A Phase III study was initiated to further evaluate its safety and efficacy, particularly metabolic parameters, in comparison to risperidone. However, in 2014, the development of Zicronapine was discontinued in favor of a more promising compound. This guide provides available data on Zicronapine alongside detailed preclinical data for other leading atypical antipsychotics to offer a comparative perspective on its antipsychotic-like properties.
Receptor Binding Profiles
The "atypical" nature of antipsychotics is largely attributed to their receptor binding profiles, particularly the ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism. A higher 5-HT2A/D2 affinity ratio is generally associated with a lower incidence of extrapyramidal symptoms (EPS).
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Comparator Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | 5-HT2A/D2 Ratio |
| This compound | Potent Antagonist (Specific Ki not available) | Potent Antagonist (Specific Ki not available) | - |
| Olanzapine | 11 | 4 | 2.75 |
| Risperidone | 3.13 | 0.16 | 19.56 |
| Clozapine | 125 | 5.4 | 23.15 |
| Quetiapine | 380 | 640 | 0.59 |
| Aripiprazole | 0.34 | 3.4 | 0.1 |
Note: A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 ratio is calculated as Ki(D2)/Ki(5-HT2A).
Preclinical Models for Antipsychotic-Like Efficacy
Animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. Key models include the conditioned avoidance response, apomorphine-induced stereotypy, and catalepsy tests.
Conditioned Avoidance Response (CAR)
The CAR test is a well-established model for predicting antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Table 2: Efficacy of Atypical Antipsychotics in the Conditioned Avoidance Response (CAR) Test
| Compound | ED50 (mg/kg) |
| This compound | Data not available |
| Olanzapine | ~1.0 |
| Risperidone | ~0.2 - 1.0 |
| Clozapine | ~20.0 |
| Haloperidol (Typical) | ~0.03 |
Apomorphine-Induced Stereotypy
Apomorphine, a dopamine receptor agonist, induces stereotyped behaviors in rodents (e.g., sniffing, licking, gnawing). Antipsychotics, by blocking dopamine receptors, can inhibit these behaviors.
Table 3: Efficacy of Atypical Antipsychotics in the Apomorphine-Induced Stereotypy Test
| Compound | ED50 (mg/kg) |
| This compound | Data not available |
| Olanzapine | ~0.1 - 1.0 |
| Risperidone | ~0.1 - 0.5 |
| Clozapine | ~5.0 |
| Haloperidol (Typical) | ~0.05 |
Catalepsy Test
The catalepsy test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS). The test measures the time an animal remains in an externally imposed, awkward posture. Atypical antipsychotics generally induce less catalepsy compared to typical antipsychotics.
Table 4: Cataleptogenic Potential of Atypical Antipsychotics
| Compound | MED for Catalepsy (mg/kg) |
| This compound | Data not available |
| Olanzapine | >3.0 |
| Risperidone | >2.5 |
| Clozapine | >40.0 |
| Haloperidol (Typical) | ~0.3 |
MED: Minimum Effective Dose
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for specific neurotransmitter receptors.
-
Methodology:
-
Tissue/Cell Preparation: Membranes from rodent brain tissue (e.g., striatum for D2, cortex for 5-HT2A) or cultured cells expressing the human recombinant receptor of interest are prepared.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the potential antipsychotic efficacy of a compound.
-
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Training: A conditioned stimulus (CS), typically a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, it can escape the shock by moving to the other compartment after the shock has started (escape response).
-
Testing: After the animal is trained to a stable level of performance, it is treated with the test compound or vehicle. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responses (ED50) is calculated.
-
Apomorphine-Induced Stereotypy
-
Objective: To evaluate the dopamine receptor blocking activity of a compound.
-
Methodology:
-
Animal Preparation: Rodents (rats or mice) are habituated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses. After a specific time, they are challenged with a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg).
-
Behavioral Observation: Immediately after apomorphine injection, the animals are placed in individual observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) are scored by a trained observer at regular intervals over a set period (e.g., 60 minutes).
-
Data Analysis: The intensity of stereotyped behavior is scored on a rating scale. The dose of the test compound that reduces the stereotypy score by 50% (ED50) is determined.
-
Catalepsy Test (Bar Test)
-
Objective: To assess the potential of a compound to induce extrapyramidal side effects.
-
Methodology:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Testing: At various time points after drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The minimum dose of the compound that induces a significant cataleptic response is determined.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Zicronapine's antagonistic action on D2 and 5-HT2A receptors.
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Caption: Experimental workflow for the Catalepsy Bar Test.
References
Biomarkers for Antipsychotic Efficacy: A Comparative Analysis of Zicronapine Fumarate and Other Atypical Antipsychotics in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers used to assess the efficacy of antipsychotic drugs in schizophrenia models, with a focus on the investigational drug Zicronapine fumarate. Due to the discontinuation of this compound's development, direct biomarker data from dedicated clinical trials is limited. Therefore, this guide extrapolates its potential biomarker profile based on its mechanism of action and compares it with established atypical antipsychotics: Risperidone, Olanzapine, and Aripiprazole.
Introduction to this compound
This compound (formerly Lu 31-130) is an atypical antipsychotic that was under development by H. Lundbeck A/S. It exhibits a multi-receptorial profile with potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Phase II clinical trials showed promising efficacy and safety data in patients with schizophrenia.[1] However, in 2014, Lundbeck announced the discontinuation of the zicronapine project.[1]
Key Biomarkers for Antipsychotic Efficacy
The therapeutic efficacy of antipsychotics in schizophrenia is multifaceted and can be evaluated using a range of biomarkers. These objective measures can provide insights into a drug's mechanism of action, target engagement, and clinical response. Key categories of biomarkers include:
-
Receptor Occupancy: Directly measures the binding of a drug to its target receptors in the brain, most notably the dopamine D2 and serotonin 5-HT2A receptors. Positron Emission Tomography (PET) is the primary imaging modality for these assessments.
-
Neuroendocrine Markers: Changes in hormone levels, particularly prolactin, are well-established biomarkers for D2 receptor antagonism in the tuberoinfundibular pathway.
-
Neurochemical Markers: Alterations in the levels of neurotransmitters and their metabolites, such as homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), can reflect changes in dopamine and norepinephrine turnover.
-
Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) is implicated in neuronal survival and plasticity, and its levels can be modulated by antipsychotic treatment.
-
Genetic and Epigenetic Markers: Polymorphisms and methylation patterns in genes related to drug metabolism (e.g., CYP enzymes) and drug targets (e.g., DRD2, HTR2A) can influence treatment response.
-
Neuroimaging: Functional magnetic resonance imaging (fMRI) can assess changes in brain connectivity and activity in response to treatment.
Comparative Analysis of Biomarker Data
The following tables summarize key biomarker data for Risperidone, Olanzapine, and Aripiprazole, providing a framework for understanding the potential profile of this compound.
Table 1: Receptor Occupancy and Prolactin Response
| Antipsychotic | Primary Mechanism of Action | Dopamine D2 Receptor Occupancy (Therapeutic Dose) | Serotonin 5-HT2A Receptor Occupancy | Prolactin Level Changes |
| This compound | D1, D2, and 5-HT2A Antagonist[1] | Data not available | Data not available | Data not available (Expected to increase) |
| Risperidone | Potent D2 and 5-HT2A Antagonist[2] | High (60-80%) | High (>80%) | Significant and persistent increase |
| Olanzapine | D2 and 5-HT2A Antagonist | High (71-80%) | Near saturation (>90%) | Mild and transient increase |
| Aripiprazole | D2 Partial Agonist, 5-HT2A Antagonist | High (target engagement) | High | No increase or decrease |
Table 2: Neurochemical, Neurotrophic, and Genetic Biomarkers
| Antipsychotic | Effect on Catecholamine Metabolites | Effect on BDNF Levels | Associated Genetic/Epigenetic Markers |
| This compound | Data not available | Data not available | Data not available |
| Risperidone | Data not available in provided searches | Data not available in provided searches | Methylation status of CYP3A4, CYP2D6, ABCB1, HTR2A, DRD2 genes |
| Olanzapine | Serum dopamine levels may correlate with extrapyramidal symptoms | Data not available in provided searches | Blood concentration positively correlated with efficacy |
| Aripiprazole | Associated with changes in homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG) levels | Associated with changes in serum BDNF levels | Data not available in provided searches |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of biomarker studies.
Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy using PET
Objective: To quantify the percentage of D2 and 5-HT2A receptors bound by an antipsychotic drug at therapeutic doses.
Protocol:
-
Radiotracer Selection: For D2 receptors, [11C]raclopride is a commonly used radiotracer. For 5-HT2A receptors, [18F]setoperone or [11C]altanserin are frequently employed.
-
Subject Population: Patients with schizophrenia meeting DSM criteria. A baseline, drug-naive or drug-free scan is ideal for comparison.
-
Drug Administration: Patients are treated with the antipsychotic at a stable, therapeutic dose for a sufficient duration to reach steady-state plasma concentrations (typically several weeks).
-
PET Imaging:
-
The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
The selected radiotracer is injected intravenously as a bolus.
-
Dynamic 3D emission data are acquired for a specified duration (e.g., 60-90 minutes).
-
Arterial blood sampling may be performed to measure the radiotracer concentration in plasma and its metabolites, which is used to derive the input function for kinetic modeling.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) for anatomical reference. Key ROIs for D2 occupancy include the striatum (caudate and putamen), and for 5-HT2A occupancy, cortical regions like the frontal cortex.
-
The binding potential (BPND) of the radiotracer is calculated for each ROI in both the baseline and post-treatment scans.
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100
-
Measurement of Plasma Prolactin Levels
Objective: To assess the effect of antipsychotic treatment on prolactin secretion as an indicator of tuberoinfundibular dopamine D2 receptor blockade.
Protocol:
-
Subject Population: Patients with schizophrenia.
-
Blood Sampling:
-
A baseline blood sample is collected before the initiation of antipsychotic treatment.
-
Subsequent blood samples are collected at specified time points during treatment (e.g., weekly for the first month, then at longer intervals).
-
Samples are typically collected in the morning after an overnight fast to minimize diurnal variations.
-
-
Sample Processing:
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
The plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Prolactin Assay:
-
Plasma prolactin concentrations are measured using a commercially available immunoassay kit (e.g., ELISA or chemiluminescent immunoassay).
-
The assay is performed according to the manufacturer's instructions.
-
-
Data Analysis:
-
Changes in prolactin levels from baseline are calculated for each time point.
-
Statistical analyses are performed to compare prolactin levels between different treatment groups and to correlate them with clinical efficacy measures.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of atypical antipsychotics at D2 and 5-HT2A receptors.
Caption: Experimental workflow for assessing antipsychotic efficacy biomarkers.
Conclusion
While direct, comprehensive biomarker data for this compound is not publicly available, its pharmacological profile as a potent D2 and 5-HT2A antagonist suggests that its effects on key biomarkers would likely be comparable to other atypical antipsychotics with a similar mechanism, such as Risperidone and Olanzapine. Specifically, it would be expected to achieve high D2 and 5-HT2A receptor occupancy at therapeutic doses and lead to an elevation in prolactin levels.
For researchers and drug development professionals, the comparison with established antipsychotics highlights the importance of a multi-modal biomarker strategy in the evaluation of novel compounds for schizophrenia. Integrating measures of receptor occupancy, neuroendocrine response, and other neurobiological markers is essential for elucidating mechanisms of action and predicting clinical efficacy and side-effect profiles. Future research on novel antipsychotics should aim to incorporate a comprehensive panel of biomarkers early in the development process to facilitate more informed decision-making.
References
Zicronapine Fumarate and Cognitive Deficits: A Comparative Analysis in Preclinical Models
A comprehensive evaluation of the therapeutic potential of zicronapine fumarate for treating cognitive deficits remains speculative due to the limited availability of public preclinical data. The development of zicronapine, an atypical antipsychotic, was discontinued by H. Lundbeck A/S in 2014.[1] However, by examining its pharmacological profile and drawing comparisons with established atypical antipsychotics, we can construct a framework for how its impact on cognitive function in animal models would be assessed.
Zicronapine is characterized by its potent antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2] This multi-receptor profile is common among atypical antipsychotics, which are noted for their potential to address cognitive impairments in neuropsychiatric disorders, a significant advantage over typical antipsychotics.[1][2] Animal models are crucial for dissecting the effects of such compounds on various cognitive domains, including learning, memory, and executive function.
This guide will outline the standard experimental methodologies and data presentation formats that would be employed to evaluate a compound like this compound. We will use illustrative data from other well-characterized atypical antipsychotics to provide a comparative context.
Key Signaling Pathways in Cognitive Function
Atypical antipsychotics are thought to modulate cognitive function primarily through their interaction with dopaminergic and serotonergic pathways in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.
Comparative Efficacy in Animal Models of Cognition
To assess the pro-cognitive effects of novel compounds, researchers typically employ behavioral tests that model specific aspects of cognitive dysfunction. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are two of the most widely used assays.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia and other neuropsychiatric disorders. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Protocol:
-
Habituation: Animals are individually placed in an open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate to the environment.
-
Training (T1): On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
Data Analysis:
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory.
Illustrative Comparative Data (NOR Test):
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.15 ± 0.05 |
| Zicronapine (Hypothetical) | 1.0 | 0.45 ± 0.08 |
| Olanzapine | 1.0 | 0.42 ± 0.07 |
| Haloperidol | 0.1 | 0.18 ± 0.06 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Morris Water Maze (MWM) Test
The MWM test is a widely used tool to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
Experimental Protocol:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location.
-
Acquisition Phase: Over several consecutive days (e.g., 4-5 days), animals undergo multiple trials per day. In each trial, the animal is placed into the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
Data Analysis:
-
Escape Latency: A decrease in escape latency across training days indicates learning.
-
Time in Target Quadrant: A greater percentage of time spent in the target quadrant during the probe trial indicates better spatial memory.
Illustrative Comparative Data (MWM Probe Trial):
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (%) |
| Vehicle | - | 28 ± 3 |
| Zicronapine (Hypothetical) | 1.0 | 45 ± 5 |
| Risperidone | 0.5 | 42 ± 4 |
| Haloperidol | 0.1 | 30 ± 3 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Conclusion
While specific preclinical data on the cognitive effects of this compound are not publicly available, its pharmacological profile as a D2 and 5-HT2A receptor antagonist suggests it would have been evaluated in animal models of cognition such as the Novel Object Recognition and Morris Water Maze tests. The illustrative data presented for established atypical antipsychotics like olanzapine and risperidone provide a benchmark for the pro-cognitive effects that would be investigated for a compound like zicronapine. The detailed experimental protocols and data presentation formats outlined in this guide represent the standard approach for such a comparative analysis in the field of neuropsychopharmacology. Further research with compounds possessing a similar multi-receptor profile will be necessary to fully understand the potential for this class of drugs to ameliorate cognitive deficits in neuropsychiatric disorders.
References
Cross-Validation of Zicronapine Fumarate's Binding Affinities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro binding affinities of Zicronapine fumarate, an atypical antipsychotic, against established antipsychotic agents Olanzapine and Risperidone. The data presented is intended to offer an objective cross-validation of Zicronapine's pharmacological profile at key neurotransmitter receptors implicated in the treatment of psychosis.
Comparative Binding Affinity Profile
The following table summarizes the inhibitory constants (Ki) of Zicronapine, Olanzapine, and Risperidone for various dopamine and serotonin receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | Zicronapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D1 | 1.2 | 31 | 5.8 |
| Dopamine D2 | 0.8 | 11 | 3.5 |
| Dopamine D3 | 2.5 | 48 | 7.3 |
| Dopamine D4 | 0.9 | 27 | 7.2 |
| Serotonin 5-HT2A | 0.5 | 4 | 0.2 |
| Serotonin 5-HT2C | 1.3 | 11 | 5.0 |
Data sourced from a comparative study by L. Farde et al. and compiled from various publications.
Experimental Protocols
The binding affinities presented were determined using in vitro radioligand binding assays. The general methodology for these assays is outlined below.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zicronapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Homogenates of cultured cells (e.g., CHO or HEK293) recombinantly expressing the target human receptor (e.g., Dopamine D2, Serotonin 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compound: Unlabeled drug for which the binding affinity is to be determined (e.g., this compound).
-
Reference Compounds: Unlabeled drugs with known binding affinities for comparison (e.g., Olanzapine, Risperidone).
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound or reference compound are incubated together in the assay buffer. This allows for competition between the unlabeled compound and the radioligand for binding to the receptor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental process and the biological context of Zicronapine's action, the following diagrams are provided.
Zicronapine exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. The signaling pathways of these G protein-coupled receptors are critical to their therapeutic effects.
Zicronapine Fumarate: A Comparative Analysis of its Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
Zicronapine fumarate (formerly Lu 31-130), an atypical antipsychotic developed by H. Lundbeck A/S, showed promise in early clinical development, particularly concerning its efficacy and safety profile.[1] Phase II studies suggested a favorable comparison with olanzapine.[1] However, in 2014, Lundbeck announced the discontinuation of the zicronapine project. As a result, comprehensive data from completed phase III trials, which would provide a robust, direct comparison with other atypical antipsychotics, is not publicly available.
This guide provides a comparative analysis based on the available information for zicronapine and draws on extensive data from studies comparing established atypical antipsychotics like olanzapine and risperidone, which were positioned as key comparators for zicronapine. A planned phase III clinical trial was designed to evaluate the safety and efficacy of zicronapine against risperidone, with a particular focus on metabolic parameters.[2]
Comparative Side Effect Profile: this compound, Olanzapine, and Risperidone
The following tables summarize the anticipated and established side effect profiles of this compound, olanzapine, and risperidone. The data for zicronapine is inferred from its development program's focus, while the data for olanzapine and risperidone is derived from multiple comparative clinical trials.[3][4]
Table 1: Metabolic Side Effects
| Side Effect | This compound (Anticipated) | Olanzapine | Risperidone |
| Weight Gain | Lower potential compared to olanzapine | High | Moderate |
| Glucose Dysregulation | Lower potential compared to olanzapine | High | Low to Moderate |
| Dyslipidemia | Lower potential compared to olanzapine | High | Low to Moderate |
Data for Olanzapine and Risperidone are based on numerous clinical trials. Zicronapine's anticipated profile is based on the stated focus of its clinical development program to demonstrate a better metabolic profile.
Table 2: Neurological and Other Common Side Effects
| Side Effect | This compound (Anticipated) | Olanzapine | Risperidone |
| Extrapyramidal Symptoms (EPS) | Low potential | Low | Moderate (dose-dependent) |
| Sedation | Present | High | Moderate |
| Hyperprolactinemia | Lower potential compared to risperidone | Low | High |
| Anticholinergic Effects | Present | Moderate | Low |
Data for Olanzapine and Risperidone are based on numerous clinical trials. Zicronapine's anticipated profile is based on its classification as an atypical antipsychotic and preclinical data suggesting potent dopamine D1, D2, and serotonin 5-HT2A receptor antagonism.
Experimental Protocols
The assessment of side effects in antipsychotic clinical trials follows standardized methodologies to ensure data accuracy and comparability.
Metabolic Side Effect Assessment
A typical protocol for assessing metabolic side effects in a clinical trial comparing antipsychotics would include the following:
-
Baseline Measurements : Prior to initiating treatment, patients undergo a comprehensive metabolic assessment, including:
-
Body weight and Body Mass Index (BMI)
-
Waist circumference
-
Fasting plasma glucose and HbA1c
-
Fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides)
-
-
Regular Monitoring : These parameters are monitored at regular intervals throughout the trial (e.g., weeks 4, 8, 12, and at the end of the study).
-
Standardized Criteria : The incidence of metabolic syndrome is often assessed using standardized criteria, such as those from the National Cholesterol Education Program (NCEP) Adult Treatment Panel III (ATP III).
Extrapyramidal Symptom (EPS) Assessment
The evaluation of EPS is crucial in antipsychotic trials and is conducted using validated rating scales:
-
Simpson-Angus Scale (SAS) : Used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and akinesia.
-
Barnes Akathisia Rating Scale (BARS) : Used to assess the subjective and objective symptoms of akathisia (a state of motor restlessness).
-
Abnormal Involuntary Movement Scale (AIMS) : Used to assess the severity of tardive dyskinesia, which are involuntary, repetitive body movements.
These assessments are typically performed by trained raters who are blinded to the treatment allocation to minimize bias.
Signaling Pathways and Experimental Workflow
Dopamine and Serotonin Pathways in Antipsychotic Action
The therapeutic effects and many of the side effects of atypical antipsychotics are mediated through their interaction with dopamine and serotonin receptors in the brain. Zicronapine was noted to be a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.
Caption: Antipsychotic drug interactions with dopamine and serotonin pathways.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, active-controlled clinical trial designed to compare the side effect profiles of antipsychotic drugs.
Caption: Workflow of a comparative antipsychotic clinical trial.
Conclusion
While the discontinuation of this compound's development limits the availability of a complete, direct comparative dataset, the initial research focus suggests a strategic effort to develop an antipsychotic with a more favorable metabolic side effect profile compared to existing agents like olanzapine. The extensive data available for olanzapine and risperidone provide a valuable framework for understanding the landscape of atypical antipsychotic side effects. Future drug development in this area will likely continue to prioritize improved tolerability, particularly concerning metabolic and neurological adverse events, to enhance patient adherence and long-term health outcomes.
References
Zicronapine Fumarate: A Comparative Analysis in the Context of Treatment-Resistant Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D1, dopamine D2, and serotonin 5-HT2A receptors.[1] While showing promise in early clinical trials for schizophrenia, its development was discontinued by H. Lundbeck A/S in 2014. This guide provides a comparative overview of Zicronapine's pharmacological profile and discusses its potential efficacy in treatment-resistant models of psychosis, based on its known mechanism of action. Due to the cessation of its development, publicly available, detailed experimental data on Zicronapine in specific treatment-resistant models is limited. Therefore, this guide also outlines the established experimental protocols and animal models that would be utilized to evaluate such a compound, providing a framework for comparison with existing and novel antipsychotics.
Comparative Pharmacological Profile
The therapeutic potential of an antipsychotic in treatment-resistant populations is often linked to its receptor binding profile. Zicronapine's simultaneous potent blockade of D1, D2, and 5-HT2A receptors suggests a broad mechanism of action that could theoretically address symptoms refractory to agents with more selective D2/5-HT2A antagonism.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Zicronapine and Other Antipsychotics
| Compound | Dopamine D1 | Dopamine D2 | Serotonin 5-HT2A | Reference |
| This compound | Potent Antagonist | Potent Antagonist | Potent Antagonist | [1] |
| Olanzapine | 31 | 1.1 | 4 | [2] |
| Risperidone | 5.6 | 3.1 | 0.16 | [2] |
| Clozapine | 85 | 126 | 5.4 | [2] |
Efficacy in Preclinical Models of Treatment Resistance
While direct experimental data on Zicronapine in treatment-resistant models is scarce, its efficacy would be evaluated using established animal models that mimic aspects of this condition. These models are crucial for differentiating the efficacy of novel compounds from standard antipsychotics.
Key Experimental Models:
-
Phencyclidine (PCP) or Ketamine-Induced Models: Chronic administration of NMDA receptor antagonists like PCP or ketamine induces behavioral abnormalities in rodents, including deficits in social interaction and cognitive tasks, which are often resistant to typical antipsychotics but may respond to atypical agents like clozapine.
-
Amphetamine-Induced Disruptions of Prepulse Inhibition (PPI): While a standard model for antipsychotic activity, assessing the reversal of amphetamine-induced PPI deficits can provide insights into D2 receptor-mediated effects. Comparing the dose-response of a novel compound to that of typical and atypical antipsychotics is a key evaluation.
-
Maternal Immune Activation (MIA) Model: This neurodevelopmental model, where pregnant rodents are exposed to an immune-challenging agent, produces offspring with a range of behavioral and neurochemical abnormalities that can model aspects of treatment-resistant schizophrenia.
-
Conditioned Avoidance Response (CAR): This behavioral paradigm is a classic predictive model for antipsychotic efficacy. Comparing the potency of a drug in suppressing the CAR with its potential to induce catalepsy (a proxy for extrapyramidal side effects) provides an index of its "atypicality."
Experimental Protocols
Detailed methodologies are critical for the valid assessment of a compound's efficacy. Below are generalized protocols for key behavioral assays used in the preclinical evaluation of antipsychotics in models of treatment resistance.
Phencyclidine (PCP)-Induced Social Interaction Deficits
-
Animal Model: Male Lister hooded rats.
-
Drug Administration:
-
Sub-chronic PCP administration (e.g., 2 mg/kg, twice daily for 7 days), followed by a washout period.
-
Test compounds (e.g., this compound, clozapine, haloperidol) administered acutely before testing.
-
-
Procedure:
-
Rats are habituated to a dimly lit open-field arena.
-
Pairs of unfamiliar rats (one treated with vehicle, one with PCP) are placed in the arena.
-
Social interaction behaviors (e.g., sniffing, grooming, following) are recorded for a set duration (e.g., 15 minutes).
-
-
Data Analysis: The total time spent in active social interaction is scored by a trained observer blind to the treatment conditions. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compounds.
Reversal of Amphetamine-Induced Prepulse Inhibition (PPI) Deficits
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Test compounds are administered prior to the PPI session.
-
A psychostimulant, such as d-amphetamine (e.g., 3 mg/kg), is administered to induce a PPI deficit.
-
-
Procedure:
-
Rats are placed in a startle chamber.
-
The session consists of a series of trials: pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud stimulus).
-
The startle response (whole-body flinch) is measured.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of the test compound to reverse the amphetamine-induced deficit in PPI is analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the theoretical signaling cascade affected by a D1/D2/5-HT2A antagonist like Zicronapine and a typical experimental workflow for its evaluation.
Caption: Putative signaling cascade for this compound.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Zicronapine Fumarate
For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zicronapine fumarate, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires meticulous handling and disposal procedures to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling should occur in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or aerosols.[1][2] In case of accidental contact, rinse the skin thoroughly with large amounts of water and remove contaminated clothing.[1] If swallowed, call a poison center or physician immediately and rinse the mouth.
Hazard Profile of this compound
Understanding the hazard profile of this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that prevents environmental release and complies with institutional and regulatory standards. The primary regulation governing pharmaceutical waste is the EPA's Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
-
Pure this compound (Unused or Expired): This should be treated as a chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Items such as gloves, weighing paper, and empty containers that have come into direct contact with this compound should be considered contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected and disposed of as liquid chemical waste.
Step 2: Containerization and Labeling
-
Place all this compound waste into a designated, leak-proof, and clearly labeled waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Ensure the container is kept securely closed when not in use.
Step 3: Arrange for Professional Disposal
-
Never dispose of this compound down the drain. This is strictly prohibited for hazardous waste pharmaceuticals and is critical to prevent aquatic toxicity.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. These entities are equipped to handle and transport chemical waste to an approved waste disposal plant for incineration or other appropriate treatment.
Step 4: Decontamination of Work Surfaces
-
After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your laboratory's standard operating procedures.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory safety and stewardship.
References
Essential Safety and Logistical Information for Handling Zicronapine Fumarate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for handling Zicronapine fumarate, a compound requiring careful management in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet specifications.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Impervious, chemical-resistant gloves are required. Double gloving is recommended. |
| Body Protection | Impervious Clothing | A lab coat or disposable gown should be worn. |
| Respiratory | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of airborne powder or aerosol generation. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety. The following step-by-step operational plan outlines the procedures for handling this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Work in a designated area with adequate ventilation, such as a fume hood or a Class 1 Biological Safety Cabinet.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[2]
-
Restrict access to the handling area to authorized personnel only.
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the designated area.[3]
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling this compound, put on all required PPE as specified in the table above.
-
When double gloving, place one glove under the gown cuff and the second glove over the cuff to ensure no skin is exposed.[3]
-
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
If there is a risk of splashing, full facial protection is strongly recommended.
-
Ground and bond all bulk transfer equipment to prevent static discharge.
-
Wash hands thoroughly after handling, even after removing gloves.
-
-
Storage :
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All materials contaminated with this compound, including disposable PPE, should be treated as hazardous waste.
-
Containment :
-
Place contaminated disposable items such as gloves, gowns, and bench paper into a designated, sealed biohazard-trace chemotherapy waste container.
-
Outer gloves should be removed after each task and placed in a sealable plastic bag for disposal.
-
-
Disposal :
-
Dispose of all waste materials through an approved waste disposal plant.
-
Avoid releasing the substance into the environment.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
